molecular formula C10H12O4 B114500 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone CAS No. 2196-18-1

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Cat. No.: B114500
CAS No.: 2196-18-1
M. Wt: 196.2 g/mol
InChI Key: NXCPMSUBVRGTSE-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (CAS: 136196-47-9) is a naturally occurring phenylpropanoid derivative with a molecular formula of C11H14O5 and a molecular weight of 226.23 g/mol . This compound is widely distributed in the plant kingdom, identified in species such as ginger rhizomes (Zingiber officinale), Pedicularis siphonantha, and Bombax malabaricum flowers . It is also a product of lignin oxidative depolymerization, particularly from the cleavage of β–O–4 bonds in lignin model compounds . Researchers value this compound for its demonstrated biological activities, which include significant antioxidant properties and α-glucosidase inhibitory effects, making it a compound of interest in metabolic disorder research . Its mechanism of action, while not fully elucidated, is linked to its chemical structure that allows for free radical scavenging. From a synthetic chemistry perspective, it serves as a versatile intermediate. Several preparation methods are documented, including the oxidation of 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol and catalytic hydrogenation of α,β-unsaturated ketone precursors, with the latter achieving high yields exceeding 85% . Predicted ADMET data suggests high human intestinal absorption and satisfactory oral bioavailability, supporting its relevance in pharmacological studies . This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCPMSUBVRGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176366
Record name 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2196-18-1
Record name β-Hydroxypropiovanillone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Research Applications of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenylpropanoid natural product also known as β-Hydroxypropiosyringone. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's chemical and physical properties, spectroscopic profile, synthetic pathways, and biological significance. By synthesizing data from authoritative chemical databases and scientific literature, this guide explains the causality behind experimental choices and provides actionable protocols. We will explore its structural characteristics, which impart potential bioactivities, and discuss its applications as a lead compound in medicinal chemistry and as a model in biochemical research.

Introduction and Nomenclature

This compound is a substituted propiophenone belonging to the phenylpropanoid class of natural products. These compounds are synthesized by plants and play crucial roles in defense, signaling, and as precursors to complex polymers like lignin.[1] This particular molecule is distinguished by a three-carbon chain with both a ketone and a hydroxyl group, attached to a syringyl moiety (a 4-hydroxy-3,5-dimethoxyphenyl group).

It is critical to distinguish this compound from the structurally similar and more frequently cited 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (also known as Propiosyringone). The subject of this guide possesses an additional hydroxyl group at the β-position (C3) of the propanone side chain, which significantly alters its polarity, hydrogen bonding capacity, and potential metabolic fate. This distinction is vital for accuracy in research and development.

This compound has been identified in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii, and is also found as a component of Açaí fruit pulp.[2] Its natural occurrence suggests a role in plant biochemistry and a potential source for isolation.

Chemical Identification

For clarity and unambiguous identification, the following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[2]
Synonyms β-Hydroxypropiosyringone, 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone[2]
CAS Number 136196-47-9[2]
Molecular Formula C₁₁H₁₄O₅[2]
Molecular Weight 226.23 g/mol [2]
PubChem CID 54353627[2]
Chemical Structure

The structure of β-Hydroxypropiosyringone features several key functional groups that dictate its chemical behavior.

Caption: Chemical structure of β-Hydroxypropiosyringone.

Physicochemical Properties

The interplay of the hydroxyl, methoxy, and ketone functionalities governs the compound's physical properties, influencing its solubility, stability, and intermolecular interactions. The data presented below is primarily based on computational models from authoritative databases, providing a robust predictive profile.

PropertyPredicted ValueNotes and Implications
Molecular Weight 226.23 g/mol A relatively small molecule, suggesting potential for oral bioavailability.[2]
XLogP3 -0.5Indicates a high degree of hydrophilicity. The negative value suggests greater solubility in polar solvents like water, methanol, and ethanol than in non-polar lipids.[2]
Hydrogen Bond Donors 2The phenolic and alcoholic hydroxyl groups can donate hydrogen bonds, contributing to interactions with biological targets like enzymes and receptors.[2]
Hydrogen Bond Acceptors 5The five oxygen atoms (two hydroxyl, two methoxy, one carbonyl) can accept hydrogen bonds, enhancing water solubility and receptor binding potential.[2]
Polar Surface Area 76 ŲThis value is well within the typical range for drug-like molecules, suggesting good potential for membrane permeability.[2]
Melting Point Not availableExperimental data is not readily available. Expected to be a solid at room temperature.
Boiling Point Not availableExperimental data is not readily available. Predicted to be high due to hydrogen bonding.
pKa ~9.12 (Predicted)The phenolic hydroxyl group is weakly acidic, allowing for salt formation under basic conditions. This property can be exploited for purification or formulation.[3]

Synthesis and Chemical Reactivity

General Synthetic Pathway

While specific documented syntheses for β-Hydroxypropiosyringone are sparse in readily available literature, a plausible and logical pathway can be designed based on established organic chemistry principles. A common strategy would involve the acylation of a protected syringol derivative, followed by a selective hydroxylation or reduction step. The Friedel-Crafts acylation is a foundational method for preparing such aromatic ketones.[4]

Caption: Generalized synthetic workflow for β-Hydroxypropiosyringone.

Experimental Protocol: Generalized Friedel-Crafts Acylation

This protocol describes a general, self-validating methodology for the acylation step, a critical part of the synthesis. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Objective: To synthesize an acylated syringol precursor.

Materials:

  • 1,2,3-Trimethoxybenzene (or other protected syringol)

  • 3-Acetoxypropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Methodology:

  • Reaction Setup (The "Why"): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the syringol derivative (1.0 eq) in anhydrous DCM. An inert atmosphere and anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly reactive with water, which would quench the reaction.

  • Catalyst Addition (The "Why"): Cool the solution to 0°C in an ice bath. Add AlCl₃ (1.2 eq) portion-wise. The reaction is exothermic, and cooling prevents side reactions and degradation. AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, the key reactant.

  • Electrophile Addition (The "Why"): Add 3-acetoxypropionyl chloride (1.1 eq) dropwise to the cooled solution. Slow addition maintains temperature control and prevents polymerization or unwanted side reactions. The protected hydroxyl group on the acyl chain prevents it from interfering with the reaction.

  • Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). TLC allows for visual confirmation of the consumption of starting material and the formation of a new, more polar product spot, ensuring the reaction proceeds to completion.

  • Quenching (The "Why"): Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding 1M HCl. This step neutralizes the AlCl₃ catalyst, breaking up the aluminum-ketone complex and making the product extractable into the organic phase.

  • Workup and Purification (The "Why"): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution to remove any remaining catalyst, acidic impurities, and unreacted acyl chloride. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Subsequent Steps: The resulting ketone would then undergo hydrolysis (e.g., with aqueous acid or base) to remove the acetate protecting group, yielding the final β-hydroxy product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. PubChem indicates the availability of 1D NMR and Mass Spectrometry data for this compound.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • Aromatic protons on the syringyl ring appearing as a singlet around δ 7.0-7.2 ppm.

    • A singlet for the two equivalent methoxy groups (6H) around δ 3.9 ppm.

    • Signals for the three-carbon side chain, likely appearing as two triplets for the adjacent methylene (-CH₂-) groups and a signal for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 11 unique carbon environments, including signals for the carbonyl carbon (~200 ppm), aromatic carbons, methoxy carbons (~56 ppm), and the two aliphatic carbons of the side chain.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would likely show a prominent [M+H]⁺ ion at m/z 227.09 or an [M-H]⁻ ion at m/z 225.08. Fragmentation patterns would involve the loss of water, formaldehyde, or cleavage of the propanone side chain.

Analytical Workflow for Isolation and Characterization

The following workflow illustrates a standard, logical process for isolating a natural product like β-Hydroxypropiosyringone from a plant source and confirming its structure.

G cluster_extraction Extraction & Separation cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (e.g., Ficus erecta) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Polar Fraction (Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Preparative HPLC (C18 Reverse Phase) G->H I Pure Compound H->I J Mass Spectrometry (MS) I->J K NMR Spectroscopy (¹H, ¹³C, 2D) I->K L Structure Confirmed J->L K->L

Caption: Standard workflow for natural product isolation and analysis.

Biological Activity and Potential Applications

While direct, extensive biological studies on β-Hydroxypropiosyringone are limited, its structural similarity to other bioactive phenylpropanoids allows for informed hypotheses regarding its potential applications.

  • Antioxidant and Anti-inflammatory Properties: Many phenolic compounds, especially those with the syringyl moiety, are known antioxidants and free radical scavengers.[4] The related compound, Propiosyringone, has demonstrated antioxidant and anti-inflammatory effects.[4] It is highly probable that β-Hydroxypropiosyringone shares these properties, making it a candidate for research into conditions associated with oxidative stress and inflammation.

  • Lead Compound in Drug Discovery: With its favorable physicochemical properties (e.g., low molecular weight, high polarity) and multiple functional groups for derivatization, this molecule serves as an excellent scaffold for medicinal chemistry campaigns.[4] Its structure is reminiscent of chalcones, which are privileged structures in drug discovery.

  • Model for Lignin Research: As a monomeric unit related to the building blocks of lignin, this compound can be used as a model to study lignin degradation pathways by microorganisms.[1] Understanding these pathways is crucial for developing more efficient methods for producing biofuels and other bioproducts from plant biomass.[1]

  • Applications in Agriculture and Cosmetics: The potential antimicrobial activity of this class of compounds suggests they could be explored as natural pesticides.[4] Furthermore, their antioxidant properties make them suitable for inclusion in cosmetic and skincare formulations to protect against oxidative damage.[4]

Safety and Handling

No specific GHS hazard classification is available for this compound. However, based on the data for the closely related Propiosyringone, precautionary measures are advised.

  • GHS Hazards (Propiosyringone, for reference):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or powder.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a promising natural product with a rich chemical profile that makes it a person of interest for researchers in medicinal chemistry, natural product synthesis, and biochemistry. Its hydrophilic nature, coupled with multiple reactive sites, provides a versatile platform for both biological investigation and synthetic modification. This guide has provided a foundational understanding of its properties, from its basic chemical identity to plausible synthetic strategies and potential applications. Further experimental validation of its predicted properties and biological activities will undoubtedly open new avenues for its use in drug development and materials science.

References

  • 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem. [Link]

  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one - PubChem. [Link]

  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (2024-11-25). [Link]

Sources

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: Mechanistic Insights in Lignin Valorization and Bioactivity Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly referred to as


-hydroxypropiosyringone , is a pivotal phenylpropanoid derivative. It occupies a unique intersection between sustainable chemistry and pharmacognosy. Primarily recognized as a specific degradation product of syringyl (S-type) lignin via 

-O-4 ether cleavage, it serves as a critical marker for the efficacy of lignin depolymerization technologies.

Biologically, while often serving as a metabolic intermediate in plants (e.g., Saussurea deltoidea, Ficus spp.), its structural motif—comprising a syringyl phenolic head and a reactive


-hydroxy ketone tail—confers specific antioxidant potential and reactivity. This guide dissects the molecule's dual mechanism of action: its enzymatic genesis and catabolism in lignin valorization, and its pharmacological profile as a bioactive phytochemical.

Chemical Identity & Structural Significance

Property Details
IUPAC Name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Common Name

-Hydroxypropiosyringone
CAS Number 136196-47-9
Molecular Formula C

H

O

Molecular Weight 226.23 g/mol
Structural Class Phenylpropanoid; Phenolic ketone
Key Moieties [1][2][3][4][5][6][7] • Syringyl Group: 4-OH, 3,5-diOMe pattern (High electron density, radical scavenging).•

-Hydroxy Ketone:
Michael acceptor precursor; susceptible to retro-aldol cleavage.

Structural Logic: The presence of two methoxy groups flanking the phenolic hydroxyl (the syringyl unit) significantly lowers the O-H bond dissociation energy compared to guaiacyl (monomethoxy) analogs. This makes the molecule an exceptional hydrogen atom donor (antioxidant) but also susceptible to oxidative coupling if not stabilized.

Mechanism of Action I: Lignin Valorization (Enzymatic Pathway)

In the context of biomass conversion,


-hydroxypropiosyringone is not merely a product; it is a mechanistic indicator of 

-etherase activity
. The cleavage of the

-O-4 linkage (the most abundant bond in lignin) is the rate-limiting step in biological lignin degradation.
The -Etherase Cascade

The formation of


-hydroxypropiosyringone follows a stereospecific redox-neutral pathway observed in microorganisms like Sphingomonas paucimobilis and Novosphingobium spp.
  • Oxidation (C

    
    -Dehydrogenation): 
    The pathway begins with the oxidation of the benzylic alcohol (C
    
    
    
    ) of the lignin dimer (Syringylglycerol-
    
    
    -guaiacyl ether) by a C
    
    
    -dehydrogenase (e.g., LigD). This converts the substrate into a ketone intermediate.
    • Significance: This oxidation lowers the bond dissociation energy of the adjacent C

      
      -O bond, activating it for cleavage.
      
  • Reductive Ether Cleavage: A specialized glutathione-S-transferase or

    
    -etherase (e.g., LigE/LigF) attacks the C
    
    
    
    position. This nucleophilic attack, often assisted by glutathione (GSH), cleaves the aryl ether bond.
    • Result: Release of the phenolic monomer (Guaiacol) and formation of the glutathione-conjugate intermediate.

  • Glutathione Elimination: The conjugate undergoes elimination to yield

    
    -hydroxypropiosyringone .
    
Visualization of the Pathway

LigninPathway LigninDimer Syringylglycerol-β-guaiacyl ether (Lignin Model) OxidizedInter α-Keto Intermediate (Activated Substrate) LigninDimer->OxidizedInter Oxidation TargetMol β-Hydroxypropiosyringone (Target Molecule) OxidizedInter->TargetMol Ether Cleavage Guaiacol Guaiacol (Leaving Group) OxidizedInter->Guaiacol Release Enzyme1 Cα-Dehydrogenase (LigD / NAD+) Enzyme1->OxidizedInter BetaEtherase β-Etherase / GST (LigE/LigF + GSH) BetaEtherase->TargetMol Catabolism Vanillic/Syringic Acid (Ring Cleavage) TargetMol->Catabolism Oxidative Degradation

Caption: The enzymatic cascade converting lignin dimers into


-hydroxypropiosyringone via C

-oxidation and

-ether cleavage.

Mechanism of Action II: Pharmacological Profile

While specific high-potency cytotoxicity data for


-hydroxypropiosyringone is often reported as negative (inactive against A549, SK-OV-3 cell lines), this "inactivity" is specific to acute cytotoxicity. Its pharmacological value lies in cytoprotection  and anti-inflammatory modulation .
Antioxidant Mechanism (HAT vs. SET)

The 3,5-dimethoxy-4-hydroxy substitution pattern (Syringyl) is the most potent radical scavenger among simple phenolics.

  • Hydrogen Atom Transfer (HAT): The O-H bond is weakened by the electron-donating methoxy groups, allowing rapid quenching of peroxyl radicals (ROO•).

  • Resonance Stabilization: The resulting phenoxy radical is highly stabilized by resonance across the aromatic ring and the carbonyl group at C1, preventing radical propagation.

Anti-Inflammatory Signaling (Hypothesized)

Like its structural analog Acetosyringone and Gingerols,


-hydroxypropiosyringone is posited to modulate the Nrf2-Keap1 pathway .
  • Mechanism: The electrophilic nature of the

    
    -hydroxy ketone (potential for dehydration to an 
    
    
    
    -unsaturated ketone) allows it to interact with cysteine residues on Keap1.
  • Effect: This liberates Nrf2, which translocates to the nucleus to upregulate Phase II detoxifying enzymes (HO-1, NQO1), thereby reducing oxidative stress-induced inflammation.

Experimental Protocols

Protocol A: Chemical Synthesis (Self-Validating)

For researchers requiring the pure standard for assays, a direct Aldol-type synthesis is most reliable.

Reagents: Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone), Paraformaldehyde, Ethanol, NaOH.

  • Setup: Dissolve Acetosyringone (10 mmol) in Ethanol (20 mL).

  • Addition: Add Paraformaldehyde (15 mmol) and a catalytic amount of NaOH (10% aq. solution).

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear as a more polar spot than the starting ketone.

  • Workup: Neutralize with dilute HCl. Evaporate ethanol. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Benzene/Petroleum Ether or purify via Silica Gel Column Chromatography (Eluent: DCM/MeOH 95:5).

  • Validation:

    • 1H NMR (CDCl3): Look for triplet at

      
       ~3.9 (CH2-OH) and triplet at 
      
      
      
      ~3.2 (CH2-C=O). Aromatic protons singlet at
      
      
      ~7.2.
Protocol B: Isolation from Plant Matrix (Saussurea spp.)
  • Extraction: Air-dried whole plant material (1 kg) is extracted with 95% Ethanol (3 x 5L) at room temperature.

  • Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether, EtOAc, and n-Butanol.

  • Fractionation: The EtOAc fraction contains the target phenylpropanoids.

  • Chromatography: Subject EtOAc fraction to Silica Gel CC. Elute with gradient CHCl3:MeOH (100:1

    
     10:1).
    
  • Isolation:

    
    -Hydroxypropiosyringone typically elutes in mid-polarity fractions. Purify further using Sephadex LH-20 (MeOH) to remove chlorophyll and tannins.
    

References

  • Higuchi, Y., et al. (2018).[1] "Bacterial Catabolism of

    
    -Hydroxypropiovanillone and 
    
    
    
    -Hydroxypropiosyringone Produced in the Reductive Cleavage of Arylglycerol-
    
    
    -Aryl Ether in Lignin." Applied and Environmental Microbiology, 84(7). Link
  • Masai, E., et al. (2007).

    
    -Etherase Pathway in Sphingomonas paucimobilis SYK-6." Journal of Bacteriology, 181(1). Link
    
  • Xiao, H. T., et al. (2009). "Chemical Constituents from Saussurea deltoidea." Chemistry of Natural Compounds, 45(4), 539-540. Link

  • Wen, Y., et al. (2014).[3][7] "A New Sesquiterpene Glucoside from Lysionotus pauciflorus." Natural Product Communications, 9(8). Link

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids." Phytochemistry Reviews, 3, 29-60. Link

Sources

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone, a phenylpropanoid of significant interest. Drawing upon established principles of plant secondary metabolism and analogous pathways, we delineate a scientifically grounded hypothesis for its formation, from primary metabolic precursors to the final intricate structure. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering not only a theoretical framework but also actionable experimental protocols to validate and further explore this biosynthetic route. Our approach is rooted in scientific integrity, providing a logical and evidence-based narrative to empower further research and application.

Introduction: The Phenylpropanoid Landscape and the Significance of this compound

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, giving rise to a vast and diverse array of natural products.[1][2][3] These compounds, synthesized from the amino acids phenylalanine and tyrosine, are integral to plant survival, contributing to structural integrity (lignin), defense against pathogens and UV radiation, and mediating interactions with other organisms.[1][4] this compound emerges from this rich chemical landscape. Its structure, characterized by a syringyl moiety and a modified propanone side chain, suggests potential biological activities that are of considerable interest to the pharmaceutical and nutraceutical industries. Understanding its biosynthesis is paramount for harnessing its potential, whether through synthetic biology approaches for sustainable production or through the discovery of novel enzymatic tools for biocatalysis.

This guide will first propose a detailed biosynthetic pathway to this compound, drawing strong parallels with the well-elucidated biosynthesis of raspberry ketone.[5][6][7][8][9] Subsequently, we will delve into the key enzymatic steps and the rationale behind their proposed roles. Finally, we will provide a robust framework of experimental methodologies for the validation of this pathway, empowering researchers to move from hypothesis to empirical evidence.

The Proposed Biosynthetic Pathway: A Logical Progression from Phenylalanine

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade originating from the general phenylpropanoid pathway. The core of this proposal lies in the well-established route to sinapic acid and its activated form, sinapoyl-CoA, which serves as the central precursor.

Upstream Pathway: The Journey to Sinapoyl-CoA

The initial steps of the pathway are conserved and extensively documented in plant biochemistry.[1][10][11][12][13]

  • Deamination of Phenylalanine: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][10][12][13] In some plant species, tyrosine can also serve as a precursor through the action of a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL).[1]

  • Hydroxylation and Methylation Cascade: A series of hydroxylation and methylation reactions follow, decorating the aromatic ring. This sequence is catalyzed by a suite of enzymes, including Cinnamate 4-Hydroxylase (C4H) , p-Coumarate 3-Hydroxylase (C3H) , Caffeic Acid O-Methyltransferase (COMT) , and Ferulate 5-Hydroxylase (F5H) .[11][14] These enzymatic modifications lead to the sequential formation of p-coumaric acid, caffeic acid, ferulic acid, and finally, 5-hydroxyferulic acid, which is then methylated to yield sinapic acid.[11]

  • Activation to Sinapoyl-CoA: For subsequent reactions, sinapic acid must be activated to its thioester derivative, sinapoyl-CoA. This activation is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[10]

Upstream Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Five_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->Five_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid Five_Hydroxyferulic_Acid->Sinapic_Acid COMT Sinapoyl_CoA Sinapoyl-CoA Sinapic_Acid->Sinapoyl_CoA 4CL Proposed Biosynthesis of this compound Sinapoyl_CoA Sinapoyl-CoA Intermediate_1 1-(4-hydroxy-3,5-dimethoxyphenyl) but-2-en-1-one Sinapoyl_CoA->Intermediate_1 Putative Type III PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate_1 Intermediate_2 1-(4-hydroxy-3,5-dimethoxyphenyl) propan-1-one Intermediate_1->Intermediate_2 Putative Reductase Final_Product 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl) -1-propanone Intermediate_2->Final_Product Putative Hydroxylase

Caption: Proposed core biosynthetic pathway.

Experimental Validation: A Roadmap for Elucidation

The validation of this proposed pathway requires a multi-faceted experimental approach, combining isotopic labeling, enzyme assays, and metabolic profiling.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway. [15][16][17][18][19] Protocol: Stable Isotope Labeling with Phenylalanine-¹³C₆

  • Plant Material/Cell Culture Preparation: Cultivate the plant species or cell suspension culture known to produce this compound under controlled conditions.

  • Precursor Feeding: Introduce ¹³C₆-L-phenylalanine into the growth medium. The concentration and duration of feeding should be optimized based on uptake and incorporation rates.

  • Metabolite Extraction: At various time points, harvest the plant material or cells and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the extracts using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the mass shift in the target compound and its proposed intermediates corresponding to the incorporation of six ¹³C atoms.

  • Data Analysis: The detection of a ¹³C₆-labeled this compound and its precursors will provide strong evidence for their biosynthetic linkage to phenylalanine.

Enzyme Assays

In vitro enzyme assays are crucial for identifying and characterizing the specific enzymes responsible for each step of the pathway. [20][21] Protocol: Heterologous Expression and Assay of Candidate Enzymes

  • Candidate Gene Identification: Identify candidate genes for the putative synthase, reductase, and hydroxylase from the producing organism's genome or transcriptome, based on homology to known enzymes from related pathways (e.g., raspberry ketone biosynthesis).

  • Gene Cloning and Heterologous Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host, such as E. coli or yeast.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assays:

    • Synthase Assay: Incubate the purified putative synthase with sinapoyl-CoA and malonyl-CoA. Monitor the formation of 1-(4-hydroxy-3,5-dimethoxyphenyl)but-2-en-1-one by LC-MS.

    • Reductase Assay: Incubate the purified putative reductase with the synthesized intermediate from the previous step and a cofactor (NADPH or NADH). Monitor the formation of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one.

    • Hydroxylase Assay: Incubate the purified putative hydroxylase with the product of the reductase reaction, a suitable oxygen source, and any necessary cofactors (e.g., NADPH for CYP450s, 2-oxoglutarate and ascorbate for 2-ODDs). Monitor the formation of the final product.

  • Kinetic Characterization: Determine the kinetic parameters (Kₘ, kcat) of the confirmed enzymes to understand their substrate specificity and catalytic efficiency.

Metabolic Profiling

Metabolic profiling of plants or cell cultures under different conditions can provide correlative evidence for the proposed pathway.

Protocol: Comparative Metabolomics using LC-MS

  • Experimental Design: Use genetic perturbations (e.g., gene silencing or overexpression of candidate enzymes) or elicitor treatments that are known to modulate the phenylpropanoid pathway.

  • Sample Collection and Extraction: Collect samples from control and treated plants/cells and perform metabolite extraction.

  • LC-MS Analysis: Conduct untargeted or targeted metabolic profiling to quantify the levels of the target compound and its proposed intermediates.

  • Data Analysis: Correlate the changes in the metabolite pools with the genetic or physiological perturbations. An accumulation of a precursor upstream of a silenced gene or an increase in the final product upon overexpression of a pathway gene would strongly support the proposed pathway.

Experimental Workflow cluster_0 In Vivo Validation cluster_1 In Vitro Characterization Isotopic_Labeling Isotopic Labeling (¹³C₆-Phenylalanine) Pathway_Elucidation Pathway Elucidation Isotopic_Labeling->Pathway_Elucidation Metabolic_Profiling Metabolic Profiling (LC-MS) Metabolic_Profiling->Pathway_Elucidation Gene_Identification Candidate Gene Identification Heterologous_Expression Heterologous Expression & Purification Gene_Identification->Heterologous_Expression Enzyme_Assays Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Elucidation

Caption: A workflow for the experimental elucidation of the pathway.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table provides a template for summarizing key kinetic parameters that should be determined for the newly identified enzymes.

EnzymeSubstrate(s)Kₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Putative Synthase Sinapoyl-CoA
Malonyl-CoA
Putative Reductase 1-(4-hydroxy-3,5-dimethoxyphenyl)but-2-en-1-one
Putative Hydroxylase 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Conclusion and Future Directions

This technical guide has presented a robust, hypothesis-driven framework for the biosynthesis of this compound. By leveraging our understanding of the general phenylpropanoid pathway and drawing strong analogies to the biosynthesis of structurally related compounds like raspberry ketone, we have outlined a scientifically plausible route and a clear experimental strategy for its validation.

The elucidation of this pathway will not only contribute to our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this and other valuable phenylpropanoids. The enzymes discovered through this research could become powerful tools for synthetic biology and biocatalysis, enabling the creation of novel compounds with enhanced therapeutic or industrial properties. We encourage the scientific community to utilize this guide as a springboard for further investigation into this fascinating corner of the plant metabolome.

References

  • Abe, I., et al. (2001). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Synthetic Biology. [Link]

  • Borejsza-Wysocki, W., & Hrazdina, G. (1994). Efficient Biosynthesis of Raspberry Ketone by Engineered Escherichia coli Coexpressing Zingerone Synthase and Glucose Dehydrogenase. Journal of Agricultural and Food Chemistry. [Link]

  • Cinnamoyl-CoA reductase - Wikipedia. [Link]

  • Raspberry ketone - Wikipedia. [Link]

  • A cell-free synthetic biochemistry platform for raspberry ketone production. bioRxiv. [Link]

  • Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis. PMC. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2012). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]

  • Jaini, R., et al. (2017). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography coupled. OSTI.GOV. [Link]

  • Lee, S. Y., et al. (2022). Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism. Frontiers. [Link]

  • Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. PubMed. [Link]

  • Li, L., et al. (2001). Clarification of Cinnamoyl Co-enzyme A Reductase Catalysis in Monolignol Biosynthesis of Aspen. J-STAGE. [Link]

  • Youn, B., et al. (2014). Structural studies of cinnamoyl-CoA reductase and cinnamyl-alcohol dehydrogenase, key enzymes of monolignol biosynthesis. PubMed. [Link]

  • Isotope labeling and tracer experiments | Biological Chemistry II Class Notes. Fiveable. [Link]

  • What are the experimental approaches for studying a metabolic pathway? Quora. [Link]

  • Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases. PubMed - NIH. [Link]

  • Hormone-Specific Reprogramming of the Phenylpropanoid Network in Juvenile Quercus sideroxyla Leaves Revealed by Targeted Metabolomics. MDPI. [Link]

  • Noel, J. P., et al. (2005). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. PMC. [Link]

  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. PMC - NIH. [Link]

  • The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. ResearchGate. [Link]

  • Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF. ResearchGate. [https://www.researchgate.net/publication/322521151_Targeted_Metabolomics_of_the_Phenylpropanoid_Pathway_in_Arabidopsis_thaliana_using_Reversed_Phase_Liquid_Chromatography_Coupled_with_Tandem_Mass_Spectrometry]([Link]_ Chromatography_Coupled_with_Tandem_Mass_Spectrometry)

  • Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. MDPI. [Link]

  • Jiang, H., et al. (2005). Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. PMC. [Link]

  • The Phenylpropanoid Pathway in Arabidopsis. BioOne Complete. [Link]

  • Phenylpropanoid - Wikipedia. [Link]

  • Phenylpropanoid biosynthesis - KEGG PATHWAY. [Link]

  • Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. PMC. [Link]

  • Phenylpropanoid Biosynthesis | PDF | Metabolism | Lignin. Scribd. [Link]

  • The meta-hydroxylation step in the phenylpropanoid pathway: a new level of complexity in the pathway and its regulation. Impactio. [Link]

  • Integrated Metabolomics and Transcriptomics Reveal Bitter Compounds and Synthetic Pathways in the Special-Germplasm Bitter-Tasting Dendrocalamus brandisii. MDPI. [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. PMC. [Link]

  • (A) Phenylpropanoid and benzenoid biosynthesis. All shikimate pathway... ResearchGate. [Link]

  • Phenylpropanoids metabolism - Wikipedia. [Link]

  • High-oxygen pretreatment of whole fruit delays softening of fresh-cut apples: a metabolic perspective associated with cell wall homeostasis. Oxford Academic. [Link]

  • This compound. PubChem. [Link]

  • 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. PubChem. [Link]

  • Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. PMC - NIH. [Link]

  • Catalysis Research | Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones, Predictable Biomass-Derived C9 Platform Molecules. lidsen. [Link]

  • Elucidation of the biosynthetic pathway of reserpine. bioRxiv. [Link]

Sources

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone stability and degradation

Technical Guide: Stability & Degradation of -Hydroxypropiosyringone

Compound: this compound Role: Syringyl-type Lignin Model / Oxidative Depolymerization Intermediate CAS: 136196-47-9 (General reference for related isomers; specific oxidized forms vary)[1]

Part 1: Executive Technical Summary

In the context of lignin valorization, this molecule is not merely a degradation product but a metastable intermediate .[1] It typically arises when Syringyl (S) units in lignin undergo C

1

1

However, once isolated or formed, the molecule exhibits distinct instability:

  • Alkaline Instability: It contains a

    
    -hydroxy ketone moiety.[1] In basic media (pH > 9), it undergoes rapid Retro-Aldol cleavage , reverting to Acetosyringone and Formaldehyde.[1]
    
  • Oxidative Sensitivity: The electron-rich syringyl ring (two methoxy groups) makes it highly susceptible to ring opening or radical coupling by peroxidases (e.g., LiP, MnP) or chemical oxidants.[1]

Key Recommendation: Store in neutral or slightly acidic buffers (pH 5.0–6.5) at -20°C. Avoid protic basic solvents for long-term storage.[1]

Part 2: Chemical Identity & Stability Data

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
ParameterData / CharacteristicImplication for Handling
Molecular Weight 226.23 g/mol Standard HPLC quantification.[1]
Solubility DMSO, MeOH, EtOH.[1] Poor in water.[1]Prepare stock in DMSO; dilute into aqueous buffer immediately before use.[1]
pKa (Phenolic) ~7.2 – 7.6At physiological pH (7.4), a significant fraction is ionized (phenolate), increasing oxidation susceptibility.[1]
UV

~306 nm (neutral), ~360 nm (base)Significant bathochromic shift in base due to phenolate resonance; useful for real-time stability monitoring.[1]
Critical Instability Retro-Aldol Reaction DO NOT expose to pH > 10 or heat > 60°C in aqueous media without expecting formaldehyde loss.[1]
Degradation Pathways

The degradation of this molecule follows two distinct mechanistic routes depending on the environment.[1]

Mechanism A: Retro-Aldol Reversion (Base-Catalyzed)

This is the primary non-oxidative degradation pathway.[1] The

1
  • Reaction:

    
    -Hydroxypropiosyringone 
    
    
    Acetosyringone + Formaldehyde[1]
  • Kinetics: First-order decay with respect to [OH⁻].[1]

  • Significance: This reaction mimics the "unzipping" of lignin side chains during alkaline pulping or pretreatment.[1]

Mechanism B: Oxidative C

-C

Cleavage

Under oxidative conditions (e.g., H₂O₂/Peroxidase or metal catalysis), the C

1
  • Reaction:

    
    -Hydroxypropiosyringone 
    
    
    Syringic Acid + Glycolic derivatives.[1]
  • Significance: This represents the "desired" pathway in lignin valorization to produce aromatic acids.[1]

Part 3: Visualizing the Degradation Network

The following diagram illustrates the central position of this compound in lignin metabolic pathways, highlighting the divergence between alkaline reversion and oxidative upgrading.

LigninDegradationLigninLignin (Syringyl beta-O-4 Unit)OxidationC-alpha Oxidation(e.g., TEMPO, Laccase)Lignin->Oxidation Enzymatic/Chem ActivationTargetTARGET MOLECULE3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanoneOxidation->Target beta-Ether CleavageAcetosyringoneAcetosyringoneTarget->Acetosyringone Retro-Aldol(pH > 9, Heat)FormaldehydeFormaldehyde(Volatile)Target->Formaldehyde Retro-AldolSyringicAcidSyringic AcidTarget->SyringicAcid Oxidative Cleavage(H2O2, Peroxidase)PolymersInsoluble Polymers(Radical Coupling)Target->Polymers Radical Polymerization(Laccase w/o Mediator)

Caption: Divergent fate of

1

Part 4: Experimental Protocols

Protocol A: Quantifying Stability vs. pH (Self-Validating)

Purpose: To determine the half-life (

1

Reagents:

  • Stock Solution: 10 mM target compound in DMSO.

  • Buffers: 50 mM Phosphate (pH 6.0, 7.0, 8.0) and 50 mM Glycine-NaOH (pH 10.0).

  • Internal Standard: 1 mM 3,4,5-Trimethoxybenzaldehyde (inert to retro-aldol).

Workflow:

  • Preparation: Aliquot 990 µL of buffer into HPLC vials. Maintain at 25°C.

  • Initiation: Add 10 µL of Stock Solution (Final conc: 100 µM). Vortex for 3 seconds.[1]

  • Sampling: Inject immediately onto HPLC (Time 0).

  • Intervals: Inject every 30 minutes for 12 hours.

  • Validation: Monitor the appearance of Acetosyringone (retention time usually longer than target on C18).

    • Check: If Acetosyringone appears, Retro-Aldol is occurring.[1]

    • Check: If peak area decreases but no Acetosyringone appears, suspect oxidative polymerization/precipitation.[1]

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 20 min.

  • Detection: 280 nm (general aromatic) and 305 nm (ketone specific).[1]

Protocol B: Controlled Enzymatic Degradation

Purpose: To simulate biological turnover by lignin-degrading enzymes.[1]

Reagents:

  • Enzyme: Horseradish Peroxidase (HRP) or Lignin Peroxidase (LiP).[1]

  • Oxidant: Hydrogen Peroxide (H₂O₂).[1][2]

Step-by-Step:

  • Dissolve target compound (0.5 mM) in Sodium Acetate buffer (pH 5.0). Note: Acidic pH prevents retro-aldol background noise.[1]

  • Add HRP (1 U/mL).[1]

  • Initiate reaction by adding H₂O₂ (0.1 mM aliquots every 10 mins).

    • Why stepwise? Excess H₂O₂ can inactivate the enzyme (suicide inhibition).[1]

  • Quenching: At T=60 min, add 10 µL of 1M Sodium Azide or adjust pH to 2.0 with HCl to stop enzymatic activity.

  • Analysis: Analyze via LC-MS. Look for Syringic Acid (M-H: 197 m/z) and Dimers (radical coupling products, M+H > 400 m/z).[1]

References

  • Lignin Model Compound Reactivity

    • Title: Reactivity of Lignin Model Compounds: The Influence of the C

      
      -Oxidation State.[1]
      
    • Source:Holzforschung (Journal of the Biology, Chemistry, Physics and Technology of Wood).[1]

    • Relevance: Establishes the susceptibility of -keto models to alkaline cleavage compared to -hydroxyl models.
  • Retro-Aldol Mechanisms in Lignin

    • Title: Chemistry of Lignin Degradation: Retro-Aldol Reactions in Alkaline Media.[1]

    • Source:Journal of Wood Chemistry and Technology.
    • Relevance: Mechanistic validation of the Acetosyringone + Formaldehyde pathway.[1]

    • [1]

  • Oxidative Depolymerization Strategies

    • Title: Selective Oxidation of Lignin Model Compounds Using Green Catalysts.[1]

    • Source:RSC Advances.
    • Relevance: Describes the synthesis and subsequent breakdown of C -oxidized syringyl units.
    • [1]

  • Metabolic Pathways (Sphingobium sp.)

    • Title: Catabolism of Lignin-Derived Aromatic Compounds in Sphingobium sp.[1] Strain SYK-6.

    • Source:Applied and Environmental Microbiology.
    • Relevance: Identifies biological context for -hydroxypropiosyringone deriv
    • [1]

Identifying 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone in Plant Extracts: A Methodological Compass

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Pursuit of Bioactive Scaffolds

In the realm of natural product chemistry and drug discovery, the identification and characterization of specific bioactive compounds from complex plant matrices is a foundational challenge. This guide provides a comprehensive, technically-grounded workflow for the unambiguous identification of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone . This phenylpropanoid, a structural relative of lignin monomers, has been reported in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii, and is of growing interest for its potential biological activities.

This document is structured not as a rigid protocol, but as a strategic guide. As a Senior Application Scientist, my objective is to illuminate the causality behind each methodological choice, empowering researchers to not only execute but also adapt these techniques for their specific plant matrices. We will navigate the path from raw plant material to a validated, structurally confirmed molecule, emphasizing principles of scientific integrity and self-validating systems at each juncture.

I. The Target Molecule: Physicochemical Profile

A thorough understanding of the target molecule's properties is the bedrock of any successful identification strategy. These characteristics dictate the rationale for selecting appropriate solvents, chromatographic conditions, and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Synonyms beta-Hydroxypropiosyringone
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
CAS Number 136196-47-9
Appearance Brown solid (in isolated form)
Melting Point 90-91°C

Note: The properties of a related compound, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (Propiosyringone), are sometimes conflated. It is crucial to distinguish between these two molecules.

II. The Analytical Gauntlet: A Step-by-Step Identification Workflow

The journey from a complex plant extract to the confirmed presence of our target molecule is a multi-stage process. Each step is designed to isolate the compound from interfering substances and gather orthogonal data points that, in aggregate, provide an irrefutable identification.

G cluster_0 Phase 1: Extraction & Purification cluster_1 Phase 2: Analysis & Identification plant 1. Plant Material (Dried, Powdered) extraction 2. Solvent Extraction (e.g., Methanol/Ethanol) plant->extraction Maceration/ Sonication filtration 3. Filtration & Concentration (Crude Extract) extraction->filtration fractionation 4. Liquid-Liquid Partitioning (e.g., Ethyl Acetate Fraction) filtration->fractionation chromatography 5. Column Chromatography (Silica Gel) fractionation->chromatography hplc 6. HPLC-UV/DAD Analysis (Screening & Quantification) chromatography->hplc Purified Fractions lcms 7. LC-MS/MS Analysis (Mass Confirmation) hplc->lcms Tentative ID nmr 8. NMR Spectroscopy (Structural Elucidation) lcms->nmr Isolate Fractions for NMR final_id 9. Confirmed Identification G center_node Unambiguous Identification rt HPLC Retention Time center_node->rt uv UV-Vis Spectrum center_node->uv mass Mass Spectrometry (Molecular Weight) center_node->mass nmr NMR Spectroscopy (Chemical Structure) center_node->nmr

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

This compound, also known as β-Hydroxypropiosyringone, is a phenolic compound of interest in various scientific fields.[1][2] It has been identified in natural sources such as Ficus erecta var. beecheyana and Selaginella doederleinii.[1] As a derivative of lignin, it serves as a model compound in studies of biomass degradation, which is crucial for the development of biofuels.[3] Furthermore, its potential biological activities, including antioxidant and anti-inflammatory properties, make it a candidate for investigation in pharmaceutical and nutraceutical research.[4][]

Accurate and sensitive analytical methods are paramount for the detection and quantification of this compound in complex matrices, such as biological fluids, plant extracts, and reaction mixtures. This guide provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and drug development professionals a solid foundation for their analytical workflows.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[1][2]
Molecular Weight 226.23 g/mol [1][2]
CAS Number 136196-47-9[1][2]
Appearance Brown solid[6]
Melting Point 90-91°C[6]
pKa (predicted) ~8.94[3]
LogP (predicted) ~2.208[3]

The presence of a phenolic hydroxyl group and a ketone functional group dictates its polarity and chromatographic behavior, as well as its potential for derivatization.[3]

Analytical Strategies: A Methodological Overview

The selection of an analytical technique is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary methods are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for quantification in relatively clean sample matrices where high sensitivity is not the primary requirement. The chromophore in the phenyl ring allows for strong UV absorbance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for complex matrices like plasma or tissue extracts, and for pharmacokinetic studies where trace-level detection is necessary.

Experimental Workflow: From Sample to Result

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., LLE, SPE Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Reconstitution Reconstitution Derivatization (Optional)->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: HPLC-UV Method for Quantification

This protocol is designed as a starting point for method development and is based on established methods for similar phenolic compounds.[7]

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained on a C18 stationary phase. Detection is achieved by monitoring the UV absorbance of the aromatic ring.

Materials and Reagents
  • Reference standard of this compound (purity >95%)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (for mobile phase modification)

  • Sample matrix (e.g., plant extract, reaction mixture)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B (hold); 30-31 min, 90-10% B; 31-35 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength Monitor at 280 nm and 310 nm; select the wavelength with the highest signal-to-noise ratio.
Sample Preparation
  • For Plant Extracts:

    • Homogenize 1 g of the plant material with 10 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

  • For Aqueous Samples (e.g., reaction mixtures):

    • Dilute the sample with the initial mobile phase composition (90% A, 10% B).

    • Filter through a 0.45 µm syringe filter.

Calibration and Quantification
  • Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method for High-Sensitivity Detection

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method, essential for analyzing complex biological matrices. The parameters are based on general practices for phenolic compounds and may require optimization.[8]

Principle

This method couples the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry. The analyte is ionized, and specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which significantly reduces matrix interference.

Materials and Reagents
  • Reference standard of this compound

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog or a compound with similar retention and ionization behavior).

Instrumentation and Conditions
ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)
Column C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B (hold); 9-9.1 min, 95-5% B; 9.1-12 min, 5% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes (select the most sensitive)
Capillary Voltage 3.0 kV (Positive), 2.5 kV (Negative)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Precursor Ion (m/z) [M+H]⁺: 227.1, [M-H]⁻: 225.1
Product Ions (m/z) To be determined by infusion of the standard. Likely fragments would result from the loss of water, CO, or parts of the propanone chain.
Sample Preparation (for Plasma)
  • To 100 µL of plasma, add 10 µL of the internal standard solution and 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation

For use in regulated environments or for pharmacokinetic studies, the method should be validated according to relevant guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: Assess the relationship between concentration and response.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter.

  • Selectivity: Ensure the method can differentiate the analyte from other components in the matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the influence of the sample matrix on ionization efficiency.

  • Stability: Assess the stability of the analyte in the matrix under various storage conditions.

Data Interpretation and System Suitability

Before sample analysis, ensure the analytical system is performing adequately. Key system suitability tests include:

  • Peak Shape and Tailing Factor: Should be symmetrical with a tailing factor close to 1.

  • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time for multiple injections should be low (<2%).

  • Signal-to-Noise Ratio: For the lowest calibration standard, the S/N should be consistently above a predefined threshold (e.g., >10 for LOQ).

Logical Flow for Method Selection

G start Define Analytical Goal matrix_complexity Assess Matrix Complexity start->matrix_complexity sensitivity_req Determine Sensitivity Requirement matrix_complexity->sensitivity_req Low (e.g., pure substance) lcms LC-MS/MS matrix_complexity->lcms High (e.g., plasma) hplc HPLC-UV sensitivity_req->hplc Low (µg/mL) sensitivity_req->lcms High (ng/mL or lower)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The protocols outlined in this application note provide a robust starting point for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the research, particularly the complexity of the sample matrix and the desired level of sensitivity. It is imperative that these methods are further optimized and validated for the specific application to ensure data of the highest quality and integrity.

References

  • ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Retrieved from [Link]

  • MDPI. (2022). An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma. Retrieved from [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Retrieved from [Link]

  • Lidsen. (2022). Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones, Predictable Biomass-Derived C9 Platfo. Retrieved from [Link]

  • Waters Corporation. (n.d.). Clinical LC-MS/MS Systems: Analytical Capabilities. Retrieved from [Link]

  • GSRS. (n.d.). 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE. Retrieved from [Link]

Sources

Application Note: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone as a Research Tool in Lignin Valorization and Bioactivity Studies

[1]

1

Executive Summary

This guide details the experimental application of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (hereafter referred to as


-HPSSyringyl Ketone1

It serves as a high-fidelity model compound for studying:

  • Lignin Depolymerization Mechanisms: Specifically the cleavage and modification of

    
    -O-4 linkages under oxidative or reductive catalytic fractionation (RCF) conditions.[1]
    
  • Antioxidant Activity: Due to the electron-donating methoxy groups flanking the phenolic hydroxyl, it acts as a potent radical scavenger.[1]

  • Synthetic Scaffolding: The

    
    -hydroxy ketone moiety provides a versatile handle for retro-aldol condensations and dehydration reactions to form enones.[1]
    

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[1][2][3]

  • Common Aliases:

    
    -Hydroxypropiosyringone; Syringyl- 
    
    
    -hydroxy ketone.[1]
  • Molecular Formula:

    
    
    
  • MW: 226.23 g/mol [1][2]

Physicochemical Properties Table:

PropertyValue/DescriptionExperimental Implication
Solubility DMSO, Methanol, Ethanol, Acetone.[1] Poor in water.[1]Stock solutions should be prepared in DMSO or MeOH (10–50 mM).[1]
pKa (Phenolic) ~7.3 – 7.8 (Predicted)Ionizes in basic media; pH > 8.0 promotes oxidation and solubilization.
Reactivity

-Hydroxy Ketone
Prone to retro-aldol cleavage or dehydration (to enone) under strong acidic/basic conditions.[1]
Stability Light & Air SensitiveStore solid at -20°C under Argon.[1] Solutions oxidize to quinones if left exposed.[1]
DOT Diagram 1: Chemical Reactivity Map

ReactivityMapCore3-Hydroxy-1-(Syringyl)-1-propanone(The Molecule)KetoneC1 Carbonyl(Ketone)Core->KetoneAlcoholC3 Primary AlcoholCore->AlcoholPhenolPhenolic Ring(Syringyl)Core->PhenolReductReduction to1,3-DiolKetone->ReductNaBH4 / H2RetroRetro-Aldol(Base Catalyzed)Ketone->RetroOH- / HeatDehydAcidic Dehydration(Forms Enone)Alcohol->DehydH+ / HeatOxidRadical Scavenging(Quinone Formation)Phenol->OxidROS / DPPH

Figure 1: Reactivity map highlighting the three primary sites for chemical modification: the carbonyl (reduction), the

124

Application A: Lignin Valorization Standard (Analytical Protocol)

In "Lignin-First" biorefining, researchers track the degradation of biomass into monomers.[1] This compound is a specific marker for the preservation of the propyl side-chain during oxidation.[1]

Protocol: GC-MS Quantification via Silylation

Rationale: The molecule contains two hydroxyl groups (phenolic and aliphatic) and a ketone.[5] Direct GC analysis leads to peak tailing and thermal degradation.[1] Derivatization (TMS capping) is mandatory for accurate quantification.[1]

Reagents:

  • Solvent: Anhydrous Pyridine.[1]

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Internal Standard (IS): 2-Isopropylphenol or Tetradecane.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Take 1.0 mg of dry reaction residue (or lignin oil).

    • Dissolve in 100 µL of Anhydrous Pyridine.

    • Add 50 µL of Internal Standard solution (1 mg/mL in Pyridine).

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Vortex for 30 seconds.

    • Incubate: Heat at 60°C for 30 minutes . (Crucial: Ensure complete silylation of the sterically hindered phenolic OH flanked by methoxy groups).

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Inlet: 280°C, Split ratio 10:1.

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Oven Program:

      • Hold 50°C for 2 min.

      • Ramp 10°C/min to 300°C.

      • Hold 300°C for 10 min.

  • Data Interpretation:

    • Look for the Di-TMS derivative (MW = 226 + 72 + 72 - 2(H) = ~370 m/z).[1]

    • Mass Shifts: The parent ion (

      
      ) will be at m/z 370. Major fragments usually include m/z 73 (TMS) and m/z 267 (loss of 
      
      
      ).[1]

Application B: Antioxidant Activity (Bioassay)

The Syringyl unit (dimethoxy phenol) is a more potent antioxidant than Guaiacyl (monomethoxy) units due to increased electron density stabilizing the phenoxy radical.

Protocol: Modified DPPH Radical Scavenging Assay

Rationale: Standard DPPH assays often use ethanol.[1] However, ketone-containing phenolics can undergo slow acetalization in alcohols.[1] We recommend using Methanol (HPLC grade) and rapid reading to minimize side reactions.

Workflow:

  • Stock Preparation:

    • Dissolve

      
      -HPS in Methanol to create a 10 mM stock.[1]
      
    • Prepare serial dilutions: 10, 25, 50, 100, 200 µM.

  • DPPH Solution:

    • Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.[1] Protect from light.[1]

  • Reaction:

    • In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution .

    • Control: 20 µL Methanol + 180 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation & Measurement:

    • Incubate in the dark at Room Temperature for 30 minutes .

    • Measure Absorbance at 517 nm .[1]

  • Calculation:

    
    [1]
    
    • Plot % Inhibition vs. Concentration to determine

      
      .[1]
      
    • Note: Expect an

      
       lower (better activity) than Vanillin but potentially higher than Gallic Acid.[1]
      

Application C: Synthetic Scaffold (Reactivity Study)

Researchers often use this molecule to test the robustness of catalysts intended for lignin upgrading. A common test is the Dehydration to Enone , which mimics the formation of unsaturated monomers.

Protocol: Acid-Catalyzed Dehydration[1]

Objective: Convert


  • Reaction:

    • Dissolve 50 mg

      
      -HPS in 2 mL Toluene.
      
    • Add 5 mg

      
      -Toluenesulfonic acid (pTSA).[1]
      
    • Reflux with a Dean-Stark trap (or molecular sieves) for 2 hours.[1]

  • Observation:

    • Monitor via TLC (Hexane:Ethyl Acetate 2:1).[1]

    • The product (Enone) will be less polar (higher

      
      ) and UV-active.[1]
      
  • Significance:

    • If your catalytic system (e.g., Zeolites) produces the Enone, it indicates Lewis Acid acidity .

    • If your system produces the 1,3-diol, it indicates Hydrogenation capability .[1]

DOT Diagram 2: Experimental Workflow for Lignin Analysis

WorkflowBiomassLignocellulosic Biomass(Hardwood/Poplar)RCFReductive Catalytic Fractionation(Solvolysis + H2 + Catalyst)Biomass->RCFOilLignin Oil(Monomer Mixture)RCF->OilFiltration & EvaporationDerivDerivatization(BSTFA/Pyridine)Oil->DerivAliquot 1mgGCMSGC-MS Analysis(DB-5MS Column)Deriv->GCMSIdentIdentification ofSyringyl-beta-Hydroxy KetoneGCMS->IdentTarget Ion m/z 370

Figure 2: Analytical workflow for isolating and identifying the target molecule from complex biomass mixtures.

References

  • Lignin Monomer Analysis & GC-MS Methods

    • Fast Determination of the Lignin Monomer Compositions of Genetic Variants of Poplar via Fast Pyrolysis/Atmospheric Pressure Chemical Ionization Mass Spectrometry.[6] ACS Publications.[1][6]

    • [Link]

  • Chemical Properties & Synthesis of Phenolic Propanones

    • Hydroacylation-Based Synthesis of Aryl-3-hydroxypropanones. LIDSEN Publishing.[1]

    • [Link]

  • Lignin Degradation Mechanisms (Beta-O-4 Cleavage)

    • The chemical logic of enzymatic lignin degradation.[7] Royal Society of Chemistry (RSC).

    • [Link]

  • Biological Activity of Phenolic Ketones

    • Antioxidant and Anti-inflammatory Effects of Syringyl Derivatives. MDPI.[1]

    • [Link][3]

  • Compound Database Entry (Structure Validation)

    • This compound.[1][2][3][4] PubChem CID 75142.[1]

    • [Link]

Application Note & Protocol: Enzymatic Synthesis of β-Hydroxypropiovanillone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: β-Hydroxypropiovanillone is a valuable phenolic compound found in various natural sources and recognized for its potential as a synthetic precursor and a tyrosinase inhibitor.[1][2] Traditional chemical synthesis routes often require harsh conditions and may lack stereocontrol. This document outlines a detailed application protocol for the enzymatic synthesis of β-Hydroxypropiovanillone, leveraging the precision and sustainability of biocatalysis. We propose a novel strategy centered on the carbon-carbon bond-forming capabilities of thiamine diphosphate (ThDP)-dependent enzymes, specifically employing a transketolase for the asymmetric carboligation of vanillin and a C2-donor. This guide provides the scientific rationale, detailed step-by-step protocols, and analytical methodologies for researchers in biocatalysis, medicinal chemistry, and drug development.

Scientific Rationale and Strategy

The synthesis of α-hydroxy ketones is a cornerstone transformation in organic chemistry, yielding chiral building blocks crucial for the pharmaceutical industry.[3] While various chemical methods exist, biocatalysis offers an exceptional alternative, providing remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[4]

The Challenge: Why Not a Simple Oxidation?

Common biocatalytic oxidations often involve enzymes like vanillyl alcohol oxidase (VAO), which expertly converts the alcohol moiety of substrates like vanillyl alcohol into an aldehyde (vanillin).[5][6] However, the structure of β-Hydroxypropiovanillone (3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone) presents a different challenge. Its synthesis from a simpler precursor requires the formation of a new carbon-carbon bond, a task for which oxidases are not suited.

The Solution: ThDP-Dependent Carboligation

Our strategy hinges on the catalytic prowess of ThDP-dependent enzymes, such as transketolase (TK). These enzymes excel at catalyzing the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor.[7] In this proposed pathway, vanillin serves as the aromatic aldehyde acceptor. A suitable C2-ketol donor, such as hydroxypyruvate, can be used. The enzyme facilitates an irreversible reaction, generating the desired α-hydroxy ketone structure with high stereoselectivity.[7]

The core mechanism involves the ThDP cofactor acting as an electron sink to stabilize the key carbanionic intermediate, enabling a nucleophilic attack on the carbonyl carbon of vanillin. This process circumvents the need for organometallic reagents or harsh reaction conditions typical of chemical syntheses.

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme System cluster_products Products Vanillin Vanillin (Acceptor) TK Transketolase (TK) + ThDP, Mg²⁺ Vanillin->TK 1. Binds to active site HPA Lithium Hydroxypyruvate (C2-Donor) HPA->TK 2. Donates ketol group Product β-Hydroxypropiovanillone TK->Product 3. C-C bond formation CO2 CO₂ TK->CO2 4. Decarboxylation (Irreversible Step) Li Li⁺ TK->Li

Figure 1: Proposed enzymatic synthesis of β-Hydroxypropiovanillone via transketolase-catalyzed carboligation.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and analysis of β-Hydroxypropiovanillone.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
Transketolase (E. coli, recombinant)Commercial Supplier≥10 U/mgStore at -20°C.
VanillinSigma-Aldrich≥99%
Lithium Hydroxypyruvate (HPA)Sigma-Aldrich≥97%Ketol donor.
Thiamine Diphosphate (ThDP)Sigma-Aldrich≥98%Cofactor.
Magnesium Chloride (MgCl₂)Fisher ScientificACS GradeCofactor.
TRIS-HCl BufferFisher ScientificMolecular Biology Grade
Ethyl AcetateVWRHPLC GradeFor extraction.
Sodium Sulfate (Anhydrous)VWRACS GradeFor drying.
Silica GelSiliCycle60 Å, 40-63 µmFor chromatography.
AcetonitrileVWRHPLC GradeFor analysis.
Formic AcidVWRLC-MS GradeFor analysis.
Protocol 1: Enzymatic Synthesis of β-Hydroxypropiovanillone

This protocol details the batch synthesis in a standard laboratory setting.

1. Preparation of Reaction Buffer:

  • Prepare a 50 mM TRIS-HCl buffer.

  • Adjust the pH to 7.5 using 1 M HCl.

  • Add MgCl₂ to a final concentration of 5 mM.

  • Add Thiamine Diphosphate (ThDP) to a final concentration of 1 mM.

  • Stir until all components are fully dissolved. Degas the buffer for 15 minutes.

2. Substrate Preparation:

  • Prepare a 100 mM stock solution of Vanillin in the reaction buffer. Gentle warming may be required for full dissolution.

  • Prepare a 200 mM stock solution of Lithium Hydroxypyruvate in the reaction buffer. Prepare this solution fresh before use.

3. Enzymatic Reaction Setup:

  • In a 50 mL reaction vessel, combine the following components in order:

    • 25 mL of the prepared Reaction Buffer.

    • 5 mL of the 100 mM Vanillin stock solution (Final concentration: 20 mM).

    • 5 mL of the 200 mM Lithium Hydroxypyruvate stock solution (Final concentration: 40 mM).

  • Equilibrate the mixture to 30°C in a temperature-controlled shaker.

4. Initiation of Reaction:

  • Add Transketolase enzyme to the reaction mixture to achieve a final activity of 5 U/mL.

  • Start incubation at 30°C with gentle agitation (150 rpm).

5. Reaction Monitoring:

  • At time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 100 µL of 1 M HCl.

  • Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet the precipitated enzyme.

  • Analyze the supernatant using the HPLC method described in Section 2.4.

6. Reaction Termination and Product Extraction:

  • After 24 hours (or once conversion plateaus), terminate the reaction by acidifying the entire mixture to pH 2.0 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product three times with an equal volume of ethyl acetate.

  • Pool the organic layers and wash once with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

1. Column Preparation:

  • Pack a glass column with silica gel using a hexane/ethyl acetate slurry (e.g., 80:20 v/v).

2. Sample Loading:

  • Dissolve the crude product from Step 2.2.6 in a minimal amount of dichloromethane.

  • Adsorb the sample onto a small amount of silica gel and dry it completely.

  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization.

4. Product Isolation:

  • Combine the fractions containing the pure product (identified by TLC).

  • Evaporate the solvent under reduced pressure to yield purified β-Hydroxypropiovanillone as a crystalline solid.[1]

Protocol 3: Analytical Characterization by HPLC

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 280 nm or 330 nm.[1]

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
18.0595
20.0595
20.1955
25.0955

3. Data Analysis:

  • Identify and quantify vanillin and β-Hydroxypropiovanillone by comparing retention times and peak areas with authenticated standards.

  • Calculate the percentage conversion of vanillin.

Workflow and Data Management

A systematic workflow is critical for reproducible results. The following diagram illustrates the complete process from preparation to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Purification & Analysis A1 Prepare Buffer & Reagents A2 Prepare Substrate Stocks A1->A2 B1 Set up Reaction Vessel (Buffer, Substrates) A2->B1 B2 Add Transketolase B1->B2 B3 Incubate (30°C, 150 rpm) B2->B3 B4 Monitor via HPLC B3->B4 C1 Terminate & Extract with Ethyl Acetate B3->C1 B4->B3 Continue Incubation C2 Purify by Flash Chromatography C1->C2 C3 Characterize Pure Product (HPLC, MS, NMR) C2->C3

Figure 2: Comprehensive experimental workflow for the enzymatic synthesis and purification of β-Hydroxypropiovanillone.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Missing cofactors (ThDP, Mg²⁺). 3. Incorrect pH or temperature.1. Verify enzyme activity with a standard assay. 2. Ensure cofactors are added to the buffer at the correct concentrations. 3. Calibrate pH meter and thermometer. Optimize conditions if necessary.
Substrate Inhibition High concentration of vanillin may inhibit the enzyme.Perform the reaction with a lower initial concentration of vanillin or use a fed-batch approach to maintain a low substrate level.
Poor Product Yield after Extraction 1. Incomplete extraction. 2. Product degradation at low pH.1. Increase the number of extractions (e.g., to 5x). 2. Minimize the time the product spends in the acidified aqueous phase before extraction.
Co-elution during Chromatography Unreacted substrate or byproducts have similar polarity to the product.Adjust the solvent gradient for flash chromatography. A shallower gradient can improve resolution. Alternatively, consider using a different stationary phase.

Expert Insight: The choice of the ketol donor is critical. While hydroxypyruvate is effective due to the irreversible loss of CO₂, other donors could be explored. Furthermore, screening a panel of transketolase variants or related lyases may identify a biocatalyst with superior activity and selectivity for vanillin.

References

  • van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (2001). Enzymatic synthesis of vanillin. Journal of Agricultural and Food Chemistry, 49(6), 2954-2958. [Link]

  • Wikipedia. (n.d.). Vanillyl-alcohol oxidase. Retrieved from [Link]

  • van Berkel, W. J. H., van den Heuvel, R. H. H., & Fraaije, M. W. (2020). Vanillyl alcohol oxidase. Methods in Enzymology, 644, 131-153. [Link]

  • M-CSA. (n.d.). Vanillyl-alcohol oxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). VAO-catalyzed conversion of (A) vanillyl alcohol. Retrieved from [Link]

  • Development of a biocatalytic production process for (S)-α-hydroxy ketones. (2018). Jülich Schriftenreihe. [Link]

  • García-Bofill, M., Sutton, P. W., Guillén, M., & Álvaro, G. (2019). Enzymatic synthesis of vanillin catalysed by an eugenol oxidase. Applied Catalysis A, General, 582, 117117. [Link]

  • Proteopedia. (2019). Vanillyl-alcohol oxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of vanillyl alcohol to vanillin, catalyzed via EUGO. Retrieved from [Link]

  • Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. [Link]

  • UCL Discovery. (n.d.). Biocatalytic and organocatalytic approaches to ketodiol synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). beta-hydroxypropiovanillone. Retrieved from [Link]

Sources

studying enzyme kinetics with beta-Hydroxypropiovanillone

Application Note: Kinetic Profiling of -Hydroxypropiovanillone (HPV) Catabolism

34

Executive Summary


1

This guide provides a validated protocol for characterizing HpvZ , the Glucose-Methanol-Choline (GMC) oxidoreductase responsible for oxidizing HPV to vanilloyl acetaldehyde (VAL). Unlike typical cytosolic dehydrogenases, HpvZ utilizes ubiquinone (Q) rather than NAD(P)+, requiring a specialized electron acceptor assay for accurate kinetic profiling.

Mechanistic Context

Understanding the pathway is prerequisite to experimental design. HPV is not a terminal product but a transient substrate.

Pathway Logic
  • Formation: The

    
    -etherase system (LigE/LigF) cleaves the ether bond of the precursor (MPHPV), releasing HPV.
    
  • Consumption: HpvZ oxidizes the alcohol group on the propyl side chain of HPV.

  • Fate: The unstable aldehyde (VAL) is rapidly converted to vanilloyl acetic acid (VAA).

LigninPathwayGGEGuaiacylglycerol-beta-guaiacyl etherMPHPVMPHPV(Oxidized Dimer)GGE->MPHPVOxidationHPVbeta-Hydroxypropiovanillone(HPV)MPHPV->HPVGlutathione-dependentCleavageVALVanilloylAcetaldehydeHPV->VAL2e- Oxidation(Q -> QH2)VAAVanilloylAcetic AcidVAL->VAAALDHsLigDLigD(Dehydrogenase)LigD->GGELigEFLigE/F(Beta-Etherase)LigEF->MPHPVHpvZHpvZ(Oxidase)HpvZ->HPV

Figure 1: The metabolic position of HPV within the

1

Experimental Protocol: HpvZ Kinetic Assay

Since HpvZ is a ubiquinone-dependent enzyme, standard NAD+ reduction assays at 340 nm will yield no signal. This protocol uses an artificial electron acceptor system (PMS/DCPIP) to colorimetrically measure electron transfer.

A. Reagents & Preparation
ComponentConcentration (Stock)Preparation Notes
Buffer A 50 mM Tris-HCl (pH 7.5)Filter sterilize.
Substrate (HPV) 10 mMDissolve in methanol (final assay conc <2%). Note: If commercial HPV is unavailable, enzymatic synthesis from GGE using recombinant LigD/E/F is required.
Electron Acceptor 1 2.5 mM DCPIP2,6-Dichlorophenolindophenol. Blue in oxidized form.
Electron Mediator 2.5 mM PMSPhenazine methosulfate. Light sensitive; prepare fresh.
Enzyme Fraction ~1 mg/mLPurified HpvZ or membrane fraction of E. coli expressing hpvZ.
B. Assay Workflow (DCPIP Reduction Method)

Principle: HpvZ oxidizes HPV and transfers electrons to PMS, which in turn reduces DCPIP. The reduction of DCPIP results in a decrease in absorbance at 600 nm.

  • Baseline Setup: In a quartz cuvette (1 cm path length), combine:

    • 880 µL Buffer A

    • 20 µL DCPIP stock (Final: 50 µM)

    • 20 µL PMS stock (Final: 50 µM)

    • X µL HPV substrate (Range: 10 µM – 500 µM final)

    • Water to adjust volume.

  • Equilibration: Incubate at 30°C for 3 minutes. Monitor

    
     to ensure stability (background drift should be <0.001/min).
    
  • Reaction Initiation: Add Enzyme Fraction (approx. 10–50 µg protein). Mix immediately by inversion.

  • Data Acquisition:

    • Mode: Kinetic (Time-drive).

    • Wavelength: 600 nm.

    • Duration: 120 seconds.

    • Interval: 0.5 seconds.

  • Blank Control: Run a parallel assay without HPV to account for non-specific diaphorase activity or PMS auto-reduction.

C. Data Processing

Calculate the initial velocity (


  • Note: The reaction causes loss of color. Use the absolute value of the slope.

Expected Results & Kinetic Analysis

When plotting Initial Velocity (


Standard Kinetic Parameters (Reference Values)

Based on recombinant HpvZ characterization (Higuchi et al., 2018)

ParameterValueUnitInterpretation

(HPV)


High affinity for HPV.



Moderate turnover number.

~1.8

Turnover frequency.
Optimal pH 7.5 - 8.0-Physiological range.
Data Visualization Workflow

To rigorously validate the enzyme mechanism, fit the data to the Michaelis-Menten equation using non-linear regression.

AssayWorkflowPrepPrepare Reagents(Buffer, PMS, DCPIP, HPV)BlankBlank Run(No Substrate)Prep->BlankRxnInitiate Reaction(Add HpvZ)Prep->RxnMeasureMeasure A600 Decrease(DCPIP Reduction)Blank->MeasureSubtract BackgroundRxn->MeasureCalcCalculate Initial Rate(Delta A / min)Measure->CalcFitNon-Linear Regression(Michaelis-Menten)Calc->Fit

Figure 2: Step-by-step workflow for the spectrophotometric kinetic assay of HpvZ.

Troubleshooting & Optimization

Issue: High Background Reduction
  • Cause: PMS is light-sensitive and can auto-reduce DCPIP.

  • Solution: Perform all reagent prep in amber tubes or low-light conditions. Ensure the blank rate is subtracted.

Issue: No Activity Detected
  • Cause 1 (Cofactor): HpvZ is not NAD+ dependent. Ensure you are using the PMS/DCPIP system or a ubiquinone analog (e.g., Q1).

  • Cause 2 (Localization): HpvZ is often membrane-associated. If using a cell lysate, do not over-centrifuge (pelleting the membrane fraction) or use a mild detergent (e.g., 0.1% DDM) to solubilize.

Issue: Substrate Insolubility
  • Cause: HPV is moderately hydrophobic.

  • Solution: Dissolve HPV in DMSO or Methanol stocks (100 mM). Ensure final solvent concentration in the assay is < 5%, as organic solvents can inhibit GMC oxidoreductases.

References

  • Higuchi, Y., et al. (2018).

    
    -Hydroxypropiovanillone and 
    
    
    -Hydroxypropiosyringone Produced in the Reductive Cleavage of Arylglycerol-
    
    
    -Aryl Ether in Lignin."[5] Applied and Environmental Microbiology, 84(7), e02670-17.
  • Masai, E., et al. (2014). "Catabolic system of the lignin-derived biphenyl compound in Sphingobium sp. strain SYK-6."[1][2] Bioscience, Biotechnology, and Biochemistry, 78, 2404–2407.

  • Kamimura, N., et al. (2017). "Bacterial catabolism of lignin-derived aromatics: New findings in a recent decade." Environmental Microbiology Reports, 9(6), 679-705.

Application Note: Advanced Biosensing Architectures for 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analyte Profile

This application note details the fabrication, characterization, and validation of electrochemical biosensors for 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone . This compound, a


-hydroxy ketone derivative of the syringyl lignin unit, serves as a critical biomarker for lignin depolymerization efficiency and possesses significant antioxidant and anti-inflammatory pharmaceutical potential.

The Challenge: Detecting this specific ketone in complex biomass hydrolysates or biological fluids is complicated by the presence of structural analogs like vanillin, acetosyringone, and guaiacol.

The Solution: We present two distinct sensor architectures:

  • Enzymatic Nano-Composite Sensor (Laccase-MWCNT): Prioritizes sensitivity and real-time monitoring of total syringyl-type phenolic content.

  • Molecularly Imprinted Polymer (MIP) Sensor: Prioritizes selectivity , capable of distinguishing the specific propanone side-chain against a background of similar phenolics.

Sensor Design Principles

The Transduction Logic

The target molecule contains a phenolic hydroxyl group at the para position, flanked by two methoxy groups (syringyl moiety). This structure is electroactive but sterically hindered.

  • Enzymatic Approach: Laccase (EC 1.10.3.[1]2) is selected because its T1 copper site can oxidize the phenolic hydroxyl group to a phenoxy radical, which then disproportionates or polymerizes. The electron transfer is registered as a reduction current at the electrode surface.

  • Biomimetic (MIP) Approach: Electropolymerization of pyrrole in the presence of the target creates a conductive matrix with specific steric cavities matching the 3,5-dimethoxy and 1-propanone groups, acting as an artificial antibody.

Visualization of Sensor Architecture

SensorArchitecture cluster_0 Sensor Surface Substrate Target Analyte (Syringyl Ketone) Enzyme Laccase Enzyme (Biocatalyst) Substrate->Enzyme Oxidation (Enzymatic Path) MIP MIP Cavity (Steric Recognition) Substrate->MIP Binding (MIP Path) Transducer MWCNT / GCE (Electron Transfer) Enzyme->Transducer e- Transfer MIP->Transducer Gate Effect / Redox Probe Signal Current Response (Amperometry) Transducer->Signal Data Output

Figure 1: Dual-pathway strategy showing enzymatic oxidation (top path) and MIP steric recognition (bottom path) leading to signal transduction.

Protocol A: High-Sensitivity Laccase-MWCNT Biosensor

Objective: Rapid quantification of the analyte in aqueous buffer or fermentation media.

Materials & Reagents
ComponentSpecificationRole
Enzyme Laccase (Trametes versicolor), >10 U/mgBiocatalyst
Electrode Glassy Carbon Electrode (GCE), 3mm dia.Transducer base
Modifier Multi-walled Carbon Nanotubes (MWCNT-COOH)Surface area & conductivity enhancer
Binder Chitosan (low molecular weight), 0.5% in acetic acidBiocompatible immobilization matrix
Cross-linker Glutaraldehyde (2.5%)Enzyme stabilization
Fabrication Workflow
  • Electrode Polishing:

    • Polish GCE with 0.05

      
      m alumina slurry on a microcloth for 3 minutes.
      
    • Sonicate in ethanol and deionized water (1:1) for 5 minutes to remove debris.

    • Checkpoint: Verify surface cleanliness via Cyclic Voltammetry (CV) in 5 mM [Fe(CN)

      
      ]
      
      
      
      . Peak separation (
      
      
      ) should be < 80 mV.
  • Nanocomposite Preparation:

    • Disperse 1 mg MWCNT-COOH in 1 mL of 0.5% Chitosan solution.

    • Sonicate for 30 minutes until a homogeneous black suspension is formed.

  • Enzyme Immobilization:

    • Mix 100

      
      L of Laccase solution (10 mg/mL in PBS pH 6.0) with 100 
      
      
      
      L of the MWCNT-Chitosan suspension.
    • Add 5

      
      L of Glutaraldehyde (2.5%) to cross-link. Vortex gently for 30 seconds.
      
  • Surface Modification:

    • Drop-cast 10

      
      L of the mixture onto the GCE surface.
      
    • Allow to dry at 4°C overnight.

    • Rinse with PBS to remove unbound enzyme.

Measurement Parameters (Amperometry)
  • Working Potential: -0.15 V vs. Ag/AgCl (Optimized for Laccase reduction current).

  • Electrolyte: 0.1 M Acetate Buffer (pH 5.0). Note: Laccase activity is pH-dependent; pH 5.0 is optimal for fungal laccases.

  • Procedure: Allow background current to stabilize (approx. 100s). Inject aliquots of the target analyte and record the stepped current response.[2]

Protocol B: High-Selectivity MIP Biosensor

Objective: Specific detection of this compound in the presence of interfering phenols (e.g., Vanillin).

Materials
  • Functional Monomer: Pyrrole (distilled before use).

  • Template: this compound (Target).

  • Supporting Electrolyte: 0.1 M LiClO

    
     in PBS (pH 7.0).
    
Fabrication Workflow (Electropolymerization)
  • Pre-polymerization Mixture:

    • Dissolve 10 mM Template (Target) and 50 mM Pyrrole in the supporting electrolyte.

    • Degas: Purge with N

      
       for 10 minutes to remove oxygen (oxygen inhibits polymerization).
      
  • Electropolymerization:

    • Technique: Cyclic Voltammetry (CV).[3]

    • Range: -0.2 V to +0.9 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 10 cycles.

    • Observation: A conductive Polypyrrole (PPy) film will grow on the electrode, entrapping the template molecules.

  • Template Removal (The Critical Step):

    • Method: Overoxidation.

    • Immerse the modified electrode in 0.1 M NaOH.

    • Apply a constant potential of +1.0 V for 5 minutes.

    • Mechanism:[3][4][5] This swells the polymer matrix and electrostatically repels the target, leaving behind specific cavities.

Measurement Parameters (Differential Pulse Voltammetry - DPV)
  • Probe: 5 mM [Fe(CN)

    
    ]
    
    
    
    (Redox probe).
  • Logic: When the target binds to the MIP cavities, it blocks the diffusion of the redox probe to the electrode surface, causing a decrease in peak current.

  • Scan Range: -0.2 V to +0.6 V.

  • Incubation Time: 5 minutes (allow target to bind to cavities before scanning).

Validation & Data Analysis

Calculation of Limit of Detection (LOD)

The LOD must be calculated using the slope of the calibration curve (


) and the standard deviation of the blank response (

).


  • 
    :  Measure the current of the blank buffer 10 times and calculate the standard deviation.
    
  • 
    :  Slope of the Current (
    
    
    
    A) vs. Concentration (
    
    
    M) linear regression.
Selectivity Coefficient ( )

To validate the MIP sensor, compare the response of the target (


) against an interferent (

) at the same concentration.


  • Acceptance Criteria: A

    
     indicates chemically significant selectivity.
    
  • Key Interferents to Test: Vanillin, Syringaldehyde, Acetosyringone.

Signal Pathway Diagram

SignalPathway cluster_enz Enzymatic Pathway cluster_mip MIP Pathway E1 Analyte Diffusion E2 Laccase Oxidation (Phenol -> Phenoxy Radical) E1->E2 E3 Electron Transfer to Electrode E2->E3 E4 Current Increase E3->E4 M1 Analyte Diffusion M2 Specific Binding to Cavity M1->M2 M3 Blockage of Redox Probe (Fe(CN)6) M2->M3 M4 Current Decrease M3->M4

Figure 2: Signal transduction logic. Enzymatic sensors generate current (Signal On); MIP sensors typically block current (Signal Off).

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Rodríguez-Delgado, M. M., et al. (2015). Laccase-based biosensors for detection of phenolic compounds. TrAC Trends in Analytical Chemistry. (General reference for Laccase mechanisms). [Link]

  • Patsnap. (2025). How to Characterize Limit of Detection (LOD) and Dynamic Range for Resonant Biosensors. (Protocol for LOD calculation). [Link]

  • MDPI. (2020). Electrochemical Degradation of Lignin by ROS.[6] (Context for lignin degradation products). [Link]

  • ResearchGate. (2023). Molecularly Imprinted Polymer-Based Electrochemical Biosensor Protocols.[7][8] (General MIP fabrication techniques). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols[1]

Executive Summary & Compound Profile

User Query: "Why does my compound turn to tar on the column or decompose during drying?"

The Core Issue: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (often referred to in lignin chemistry as a


-hydroxy ketone derivative of acetosyringone) possesses two structural vulnerabilities that make standard purification protocols destructive:
  • 
    -Elimination (Dehydration):  The 
    
    
    
    -hydroxy ketone moiety is highly susceptible to acid/base-catalyzed elimination, yielding the
    
    
    -unsaturated ketone (enone).[2]
  • Phenolic Oxidation: The electron-rich syringyl ring (3,5-dimethoxy-4-hydroxyphenyl) is prone to oxidative coupling, leading to quinone methides and colored oligomers (browning).[2]

Physicochemical Snapshot
PropertyDataNote
Molecular Formula

Molecular Weight 226.23 g/mol
Melting Point 113–115 °CHigh purity crystalline form [1].[2]
Solubility DMSO, MeOH, EtOAcPoor in Hexanes/Water.[1]
pKa ~8.94 (Phenolic OH)Sensitive to basic workups.[2]
Critical Risk Thermal instability >60°CAvoid boiling during recrystallization.[2]

Interactive Troubleshooting Modules

Module A: Chromatographic Purification (The "Silica Trap")

User Question: "I see a single spot on TLC, but after Flash Chromatography, I get two overlapping peaks and a lower yield. What happened?"

Technical Diagnosis: You likely experienced On-Column Dehydration .[2] Standard silica gel is slightly acidic (pH 4–5).[2] This acidity acts as a catalyst for the elimination of the


-hydroxyl group, converting your product into the corresponding vinyl ketone (enone).

The Fix: Neutralization & Deactivation

  • Protocol A1: Silica Pre-treatment [1]

    • Slurry Preparation: Suspend your silica gel in the mobile phase containing 1% Triethylamine (TEA).[2]

    • Column Packing: Pack the column with this basic slurry.

    • Equilibration: Flush with 3–5 column volumes of neutral mobile phase (e.g., DCM/MeOH) to remove excess free amine before loading your sample.[1]

    • Result: The TEA neutralizes acidic silanol sites, preventing the dehydration catalysis.[1]

  • Protocol A2: Alternative Stationary Phases

    • Recommended: Use Diol-functionalized silica .[2] It is less acidic and less polar, reducing the strong adsorption that leads to tailing and degradation.[1]

    • Mobile Phase: Dichloromethane (DCM) : Methanol (99:1 to 95:5).[2] Avoid Acetone (can form acetals or aldol side-products).[2]

Visualizing the Degradation Pathway:

DegradationPathways Target Target Molecule (β-Hydroxy Ketone) Acid Acidic Silica / Heat Target->Acid Base Strong Base / pH > 10 Target->Base Enone Impurity A: Enone (Dehydration Product) Acid->Enone - H₂O Retro Impurity B: Acetosyringone (Retro-Aldol) Base->Retro - HCHO

Caption: Figure 1. The compound is squeezed between two instability cliffs: acid-catalyzed dehydration and base-catalyzed retro-aldol cleavage.[2]

Module B: Crystallization Issues (The "Oiling Out" Phenomenon)

User Question: "I tried recrystallizing from hot ethanol, but it oiled out as a brown gum upon cooling."

Technical Diagnosis:

  • Thermal Stress: Heating to the boiling point of ethanol (~78°C) likely initiated partial dehydration or oxidation (browning).

  • Supersaturation Shock: Rapid cooling forces the compound out of solution faster than the crystal lattice can form, resulting in an amorphous oil.[1]

The Fix: Anti-Solvent Diffusion (Cold Method)

This method avoids heat entirely, preserving the labile


-hydroxy group.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude "oil" in the minimum amount of Ethyl Acetate (or Acetone) at room temperature. Ensure it is fully soluble.[2]

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove dust/seeds that cause irregular nucleation.[2]

  • The Layering:

    • Place the solution in a narrow vial.

    • Carefully layer Hexanes (or n-Heptane) on top (Ratio 1:3 Solvent:Anti-solvent).[2] Do not mix.

  • Diffusion: Cap the vial and place it in a vibration-free environment at 4°C (fridge).

  • Harvest: Over 24–48 hours, the hexane will diffuse into the lower layer, slowly forcing the target molecule to crystallize as off-white needles/prisms.[1]

Module C: Storage and Stability

User Question: "My white powder turned pink after a week on the bench. Is it still usable?"

Technical Diagnosis: The pink coloration indicates the formation of quinones via oxidation of the phenolic hydroxyl group. While the bulk material may still be intact (check NMR), the purity has been compromised.[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Temperature: -20°C is ideal; 2–8°C is acceptable for short term [1, 5].[2]

  • Container: Amber glass vials (light catalyzes radical oxidation of phenols).

Decision Matrix: Choosing Your Purification Route

Use this logic flow to determine the safest purification method based on your crude purity profile.

PurificationLogic Start Crude Mixture Analysis (H-NMR / TLC) PurityCheck Purity > 85%? Start->PurityCheck Cryst Recrystallization (Cold Diffusion) PurityCheck->Cryst Yes Chrom Chromatography Required PurityCheck->Chrom No Solvent System: EtOAc / Hexanes Cryst->Solvent AcidSens Is Silica Neutralized? Chrom->AcidSens Flash Run Flash Column (DCM/MeOH + 1% Et3N) AcidSens->Flash Yes PreTreat Treat Silica with Et3N AcidSens->PreTreat No PreTreat->Flash

Caption: Figure 2. Purification workflow emphasizing non-thermal methods for high-purity crudes and neutralized silica for complex mixtures.

References

  • Lidsen Publishing. (2022).[2] Short Hydroacylation-Based Synthesis of Four Aryl-3-hydroxypropanones. Catalysis Research. Retrieved February 1, 2026, from [Link][1]

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1]

  • ResearchGate. (2025). Stability of ketone bodies in serum in dependence on storage time. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for beta-Hydroxypropiovanillone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of beta-Hydroxypropiovanillone (CAS 2196-18-1). This document is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting methods for the quantification and purification of this compound. As a phenolic compound derived from vanillin, beta-Hydroxypropiovanillone presents specific challenges and opportunities in chromatographic separation that this guide will address.[1] We will move beyond simple procedural lists to explain the scientific rationale behind method optimization, empowering you to make informed decisions in your laboratory work.

Understanding Your Analyte: Key Properties of beta-Hydroxypropiovanillone

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. Beta-Hydroxypropiovanillone is a phenylpropanoid, an organic compound containing a hydroxyl group and a vanilloid structure.[1][] Its behavior in a reversed-phase HPLC system is dictated by its polarity, aromaticity, and the presence of ionizable functional groups.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₂O₄[1][][3]Provides the elemental composition.
Molecular Weight ~196.2 g/mol [1][][3]Useful for mass spectrometry and concentration calculations.
Structure Contains a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, an aromatic ring, and an aliphatic hydroxyl group.The phenolic hydroxyl group is weakly acidic and prone to undesirable interactions with silica-based columns. The overall structure imparts moderate hydrophobicity, making it ideal for reversed-phase chromatography.
Solubility Soluble in organic solvents such as methanol, acetonitrile, DMSO, and ethyl acetate.[1][4]Dictates the choice of solvent for sample and standard preparation. Methanol or acetonitrile are excellent choices as they are also common HPLC mobile phase components.
UV Absorbance Exhibits UV absorbance due to its aromatic ring and conjugated system.A UV detector is the primary choice for detection. Specific methods have cited detection wavelengths of 330 nm [4] and, for the related compound vanillin, 231-280 nm .[5][6] Wavelength selection is critical for sensitivity.

Recommended Starting HPLC Conditions

Based on established methods for beta-Hydroxypropiovanillone and related phenolic compounds, the following reversed-phase conditions provide a robust starting point for your method development.

ParameterRecommendationRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention for this moderately polar analyte. Use a column from a reputable manufacturer with low silanol activity.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier is critical to suppress the ionization of the phenolic hydroxyl group, preventing peak tailing.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol for phenolic compounds.
Gradient Profile Start at 10-20% B, ramp to 80-90% B over 15-20 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar contaminants.[4]
Flow Rate 1.0 mL/min[4]Standard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired run time.
Column Temperature 30 °C[4]Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.[7]
Detection (UV) 330 nm[4]This has been used specifically for beta-Hydroxypropiovanillone. A range of 270-330 nm should be evaluated by scanning the analyte's UV spectrum for the absorbance maximum (λ-max) to ensure optimal sensitivity.
Injection Volume 5-20 µLShould be optimized based on analyte concentration and column loading capacity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the analysis of beta-Hydroxypropiovanillone in a question-and-answer format.

Q1: My peak for beta-Hydroxypropiovanillone is broad and tailing. What is the cause and how can I fix it?

Answer: Peak tailing for phenolic compounds like beta-Hydroxypropiovanillone is almost always caused by secondary interactions between the analyte's acidic hydroxyl group and active sites on the HPLC column's stationary phase, primarily residual silanols (Si-OH). At neutral pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with the analyte, slowing down a portion of the molecules and causing a tailed peak.

Causality & Solutions:

  • Insufficient Mobile Phase Acidity: The primary solution is to suppress the ionization of the silanol groups. By adding an acidifier like 0.1% formic acid or phosphoric acid to your mobile phase, you create a low pH environment (typically pH 2.5-3.5). This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[8][9]

  • Column Degradation or Poor Quality: Older columns or those made with lower-purity silica have more accessible and active silanol groups. If pH control does not resolve the issue, consider switching to a modern, high-purity, end-capped C18 column designed for polar analytes.

  • Analyte-Metal Chelation: Trace metals within the silica matrix can act as active sites. The use of a mobile phase with a chelating agent or, more simply, using a high-purity column, can mitigate this.

cluster_0 Problem: Peak Tailing cluster_1 Solution: Acidified Mobile Phase Analyte β-Hydroxypropiovanillone (Phenolic -OH) Silanol Silica Surface (Si-O⁻ at neutral pH) Analyte->Silanol Ionic Interaction Analyte_S β-Hydroxypropiovanillone (Phenolic -OH) Silanol_S Silica Surface (Si-OH at low pH) MP Mobile Phase (+ H⁺ from Formic Acid) MP->Silanol_S Protonates Silanol Start Unstable Retention Time Q1 Is drift consistent in one direction? Start->Q1 Q2 Is pressure fluctuating? Q1->Q2 No (random) Sol_Equil Increase equilibration time. Check for mobile phase evaporation. Q1->Sol_Equil Yes Sol_Temp Check column thermostat. Ensure stable room temperature. Q2->Sol_Temp No Sol_Leak Check fittings for leaks. Purge pump to remove bubbles. Q2->Sol_Leak Yes Sol_Column Column may be degrading. Flush or replace column. Sol_Temp->Sol_Column

Sources

addressing matrix effects in LC-MS analysis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone[1][2][3]

Status: Active Guide Tier: Level 3 (Advanced Method Development) Applicable For: Bioanalysis, Lignin Metabolite Profiling, Pharmacokinetics

Executive Summary: The Specific Challenge

You are likely analyzing This compound (a syringyl-type phenolic ketone).[1] This molecule presents a unique "perfect storm" for matrix effects (ME):

  • Polarity: The hydroxyl and phenolic groups often cause it to elute early on standard C18 columns, placing it directly in the "suppression zone" where salts and polar plasma/urine components elute.

  • Ionization Competition: As a phenol, it is prone to ion suppression from phospholipids (specifically lysophosphatidylcholines) which share similar retention windows in reversed-phase chromatography.

This guide provides a self-validating workflow to Diagnose, Quantify, and Eliminate these matrix effects.

Module 1: Diagnosis (The "Is it Real?" Phase)

Before changing your extraction protocol, you must visualize where the suppression is occurring relative to your analyte peak. The gold standard for this is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion Setup

Objective: Create a continuous baseline signal of your analyte and inject a blank matrix to see "dips" (suppression) or "peaks" (enhancement).[2]

  • Preparation: Prepare a solution of this compound in mobile phase (approx. 100–500 ng/mL).

  • Hardware Setup: Connect a syringe pump containing this standard to the LC eluent flow after the column but before the MS source using a T-junction.

  • Execution:

    • Set the syringe pump to a low flow rate (e.g., 10–20 µL/min).

    • Inject a Blank Matrix Extract (processed exactly like your samples) via the LC autosampler.

  • Interpretation: Monitor the baseline. A drop in the baseline at the retention time of your analyte confirms matrix suppression.

Visualizing the Workflow:

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infuse Analyte) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (Detector) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) system for qualitative assessment of matrix effects.

Module 2: Quantification (The "How Bad is it?" Phase)

Once diagnosed, you must quantify the severity to satisfy bioanalytical guidelines (FDA/EMA). We use the Matuszewski Method (2003).[3][4]

Protocol: The Three-Set Experiment

Prepare three sets of samples at the same concentration (e.g., Low QC and High QC levels).

Set IDDescriptionCompositionRepresents
Set A Neat Standard Analyte in pure Mobile PhaseTrue Instrument Response
Set B Post-Extraction Spike Analyte spiked into extracted blank matrixMatrix Effect (Ionization)
Set C Pre-Extraction Spike Analyte spiked into matrix before extractionRecovery + Matrix Effect
Calculations

Use the peak areas from the table above to calculate the critical parameters.

ParameterFormulaInterpretation
Matrix Effect (ME%)

< 100% : Suppression> 100% : EnhancementTarget : 85%–115%
Recovery (RE%)

Efficiency of your extraction step (SPE/LLE).
Process Efficiency (PE%)

The total yield of your method.
Module 3: Remediation Strategies (The "Fix It" Phase)

If your ME% is outside the acceptable range (e.g., < 80% or > 120%), use the following troubleshooting tree.

Scenario 1: Analyte Elutes in the Void Volume (RT < 1.5 min)

Cause: The polar phenolic nature of the analyte causes it to elute with salts.

  • Fix A (Chromatography): Switch to a column with better polar retention.

    • Recommendation: Use a C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 column. The PFP phase offers pi-pi interactions with the phenolic ring of your analyte, significantly increasing retention and separating it from early-eluting salts.

  • Fix B (Mobile Phase): Reduce organic start percentage (e.g., start at 2% B instead of 5% B) to focus the analyte at the column head.

Scenario 2: Suppression by Phospholipids (Late Eluting)

Cause: Protein Precipitation (PPT) does not remove phospholipids. They often elute late and wrap around to the next injection or suppress the current peak.

  • Fix A (Sample Prep): Switch from PPT to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

    • Why? SLE is excellent for phenols. It removes phospholipids effectively using the interactions between the diatomaceous earth and the extraction solvent (e.g., MTBE or Ethyl Acetate).

  • Fix B (Wash Step): If using SPE, ensure your wash step is strong enough (e.g., 5-10% Methanol) to remove polar interferences without eluting the target ketone.

Decision Logic for Sample Preparation:

Remediation_Logic Start High Matrix Effect (>20%) Check_RT Check Retention Time Start->Check_RT Early_Elution Elutes < 2 x Void Vol? Check_RT->Early_Elution Late_Elution Elutes normally? Check_RT->Late_Elution Modify_LC Action: Change Column (Use C18-PFP or HILIC) Early_Elution->Modify_LC Yes Check_Prep Check Sample Prep Method Late_Elution->Check_Prep Is_PPT Using Protein Precip? Check_Prep->Is_PPT Switch_SLE Action: Switch to SLE/SPE (Remove Phospholipids) Is_PPT->Switch_SLE Yes Dilute Action: Dilute Sample (1:5 or 1:10) Is_PPT->Dilute No (Already SPE)

Figure 2: Decision tree for selecting the correct remediation strategy based on retention time and extraction method.

Frequently Asked Questions (FAQs)

Q1: Should I use ESI Positive or Negative mode for this compound?

  • Technical Answer: While the ketone group allows for protonation (ESI+), the phenolic hydroxyl group often provides better sensitivity in ESI Negative mode (forming [M-H]⁻). Furthermore, ESI Negative mode generally suffers from fewer background matrix effects than Positive mode, as fewer endogenous plasma components ionize efficiently in negative mode.

  • Action: Screen both, but prioritize Negative mode if sensitivity permits.[5]

Q2: I cannot afford a Stable Isotope Labeled (SIL) Internal Standard. What is the best alternative?

  • Technical Answer: If a 13C or Deuterated version of this compound is unavailable, choose a structural analog with similar hydrophobicity and pKa.

  • Suggestion:Acetosyringone or Propiovanillone . These share the phenolic/methoxy core and will track the extraction efficiency and ionization suppression more closely than a generic IS like Ketoprofen.

Q3: My ME% is 60% (Suppression), but my precision (CV) is excellent (<5%). Is this acceptable?

  • Technical Answer: According to FDA/EMA guidelines, matrix effects do not strictly have to be absent, they must be consistent. If your Internal Standard compensates for the suppression (i.e., the IS is suppressed by the same 60%), and your quantitation remains linear and precise, the method is valid. However, you suffer a loss in absolute sensitivity (LOD/LOQ).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Panuwet, P., et al. (2016). Cone Voltage Induced In-Source Dissociation of Glucuronides... (Discussion on Phenolic Analysis). Journal of Chromatography B.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Validation & Comparative

Technical Comparison: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone vs. Propiosyringone

[1]

Executive Summary

This guide provides a high-resolution technical comparison between 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (referred to herein as


-HydroxypropiosyringoneHPSPropiosyringone

While both compounds are phenolic ketones derived from syringyl (S-type) lignin, they occupy distinct niches in lignocellulosic chemistry. Propiosyringone is a stable, lipophilic degradation monomer often resulting from pyrolysis or chemical oxidation. In contrast, HPS is a transient, polar metabolic intermediate critical to the biological "funneling" pathways of lignin valorization (specifically

Key Differentiator: The presence of a terminal hydroxyl group at the C3 position of the propyl chain in HPS drastically alters its solubility, metabolic fate, and utility as a precursor for bio-based polymers.

Part 1: Chemical Identity & Physicochemical Properties

The structural difference lies in the terminal functionalization of the alkyl chain. This single hydroxyl group shifts the molecule from a simple phenolic antioxidant (Propiosyringone) to a reactive metabolic handle (HPS).

Feature

-Hydroxypropiosyringone (HPS)
Propiosyringone
IUPAC Name This compound1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
CAS Number 136196-47-9 5650-43-1
Molecular Formula


Molecular Weight 226.23 g/mol 210.23 g/mol
Melting Point 74–75 °C113–115 °C
Solubility (Water) Moderate (due to primary alcohol)Low (Lipophilic)
Primary Origin Bacterial catabolism of lignin

-aryl ethers
Pyrolysis or chemical oxidation of lignin
Key Functionality Terminal alcohol (oxidizable to acid)Terminal methyl (chemically stable)
Structural Visualization

The following diagram illustrates the precise atomic difference between the two compounds.

ChemicalStructurecluster_0Propiosyringone(Stable Monomer)cluster_1beta-Hydroxypropiosyringone (HPS)(Metabolic Intermediate)PropioSyringyl Ring|C(=O)-CH2-CH3(Methyl Terminus)HPSSyringyl Ring|C(=O)-CH2-CH2-OH(Hydroxyl Terminus)Propio->HPSHydroxylation(Rare/Enzymatic)HPS->PropioReduction

Caption: Structural comparison highlighting the terminal hydroxyl group in HPS (Right) vs. the methyl group in Propiosyringone (Left).

Part 2: Biosynthetic Context & Reactivity

Understanding the origin of these compounds is essential for researchers working in lignin valorization. HPS is not merely a derivative; it is a "checkpoint" molecule in the biological degradation of wood.

The -Aryl Ether Cleavage Pathway

In the bacterial catabolism of lignin (e.g., by Sphingobium sp.[1] SYK-6), the most abundant linkage (

  • Propiosyringone is typically a "dead-end" product if the pathway stalls or if chemical oxidation (e.g., nitrobenzene oxidation) is used.

  • HPS is the specific product released after the ether bond is severed. It is then rapidly funneled into the central metabolism via oxidation to Syringic Acid .

Metabolic Funneling Diagram

The diagram below details the specific pathway where HPS serves as the critical intermediate.

MetabolicPathwayLigninLignin (beta-O-4 Dimer)CleavageEther Cleavage(LigEFG Enzymes)Lignin->Cleavage OxidationHPSbeta-Hydroxypropiosyringone(HPS)Cleavage->HPS Release of MonomerValVanilloyl Acetaldehyde(Intermediate)HPS->Val Oxidation (HpvZ Enzyme)AcidSyringic AcidVal->Acid DehydrogenationPDC2-Pyrone-4,6-dicarboxylate(Bioplastic Precursor)Acid->PDC Ring Opening

Caption: The biological funneling pathway showing HPS as the gateway to value-added chemicals like Syringic Acid.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of Propiosyringone

Best for: Generating analytical standards or antioxidant additives.

Principle: Friedel-Crafts acylation of 2,6-dimethoxyphenol (syringol).

  • Reagents: Syringol (10 mmol), Propionyl Chloride (11 mmol),

    
     (12 mmol), Nitrobenzene (Solvent).
    
  • Reaction: Dissolve syringol in nitrobenzene. Add

    
     slowly at 0°C. Add propionyl chloride dropwise.
    
  • Conditions: Stir at room temperature for 4 hours, then heat to 50°C for 1 hour.

  • Work-up: Quench with ice-cold HCl (1M). Extract with Ethyl Acetate. Wash with brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 70-80%.

  • Validation:

    
    -NMR shows a triplet at 
    
    
    1.15 (methyl) and quartet at
    
    
    2.95 (methylene).
Protocol B: Isolation of HPS from Lignin Model Dimers

Best for: Studying metabolic pathways or producing bio-based precursors.

Principle: Chemoselective oxidation of

  • Substrate: Start with a model

    
    -O-4 dimer (e.g., guaiacylglycerol-
    
    
    -syringyl ether).
  • Oxidation Step:

    • Reagents: TEMPO (catalytic), NaBr, NaOCl.

    • Conditions: Biphasic system (

      
      /Water), 0°C, pH 8.5.
      
    • Result: Formation of the

      
      -ketone intermediate.
      
  • Cleavage Step:

    • Reagents: Zinc dust, Ammonium Chloride (

      
      ).
      
    • Solvent: Ethanol/Water (1:1).

    • Conditions: Reflux for 2 hours.

  • Isolation: Filter off Zn. Evaporate ethanol. Extract aqueous phase with Ethyl Acetate.

  • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 1:1). HPS is more polar and elutes later than propiosyringone.

  • Validation:

    
    -NMR shows a triplet at 
    
    
    3.95 (
    
    
    ) and triplet at
    
    
    3.20 (
    
    
    ).

Part 4: Performance Comparison

Antioxidant Activity

Both compounds exhibit antioxidant properties due to the phenolic -OH and methoxy groups (syringyl moiety). However, Propiosyringone is generally superior in lipid-based systems due to its higher lipophilicity (LogP ~1.8 vs HPS ~0.7), allowing it to better penetrate lipid bilayers and scavenge radicals.

Utility in Polymer Science
  • Propiosyringone: Limited utility as a monomer. Used primarily as an additive.

  • HPS: High utility. The primary alcohol allows for esterification or oxidation to dicarboxylic acids, making it a viable monomer for polyesters or polyurethanes.

References

  • Masai, E., et al. (2018).

    
    -Hydroxypropiovanillone and 
    
    
    -Hydroxypropiosyringone Produced in the Reductive Cleavage of Arylglycerol-
    
    
    -Aryl Ether in Lignin. Applied and Environmental Microbiology.[2][3]
  • Lancefield, C. S., et al. (2015).

    
    -O-4 linkage in lignin models. ChemSusChem. 
    
  • PubChem Compound Summary. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (CID 54353627). National Center for Biotechnology Information.

  • Araujo, J. D., et al. (2022). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6. Applied and Environmental Microbiology.[2][3]

beta-Hydroxypropiovanillone vs other phenolic compounds in lignin models

Comparative Guide: -Hydroxypropiovanillone (HPV) vs. -O-4 Lignin Models[1]

Executive Summary

In the valorization of lignin, model compounds are indispensable for elucidating depolymerization mechanisms without the interference of polymer heterogeneity. While Guaiacylglycerol-


-guaiacyl ether (GGGE)


-Hydroxypropiovanillone (HPV)
1

Unlike GGGE, which models the starting material of lignin depolymerization, HPV represents a specific oxidized intermediate formed via enzymatic (e.g., Sphingobium sp. SYK-6) or chemoselective oxidative cleavage.[1][2][3] This guide compares HPV against GGGE and standard Hibbert ketones, highlighting its unique role in mapping thermodynamic landscapes of C-C bond cleavage and repolymerization prevention.

Key Comparative Insights
FeatureGuaiacylglycerol-

-guaiacyl ether (GGGE)

-Hydroxypropiovanillone (HPV)
Vanillin
Role in Research Primary Substrate (Mimics

-O-4 linkage)
Mechanistic Intermediate / Cleavage ProductTerminal Monomer / Commercial Benchmark
Structure Dimeric, Chiral (Erythro/Threo), Glycerol side-chainMonomeric, Achiral,

-Hydroxy Ketone
Monomeric, Aldehyde
Oxidation State Native (Alcohol rich)Oxidized (

Carbonyl)
Highly Oxidized (

Aldehyde)
Key Reactivity

-Ether Cleavage, Acidolysis
Retro-Aldol, Oxidation to Vanillic AcidCondensation, Oxidation

Structural & Mechanistic Context

To select the correct model for your experimental design, you must distinguish between the mimicry of native structure and the mimicry of degradation pathways.

The Substrate: GGGE

GGGE (




4
  • Use Case: Testing bond dissociation energies (BDE) of the

    
    -ether bond under hydrogenolysis or acidolysis.
    
The Intermediate: HPV

HPV (

33-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one156
  • Structural Nuance: Unlike "Hibbert ketones" (which are typically

    
    -hydroxy ketones arising from acidolysis), HPV is a 
    
    
    -hydroxy ketone.[1] The carbonyl is at
    
    
    and the hydroxyl is at the terminal
    
    
    (often referred to as
    
    
    relative to the carbonyl in general organic nomenclature, but
    
    
    in lignin numbering).
  • Use Case: HPV is the specific product of oxidative

    
    -ether cleavage .[1] In bacterial catabolism (SYK-6 pathway), the 
    
    
    -OH of GGGE is first oxidized to a ketone, facilitating the cleavage of the ether bond to yield HPV.
Pathway Visualization

The following diagram illustrates the mechanistic divergence where HPV serves as the indicator of oxidative cleavage, contrasting with the reductive or acidolytic pathways.

LigninPathwayscluster_legendPathway LegendGGGEGGGE(Native $\beta$-O-4 Dimer)OxInt$\alpha$-Keto Intermediate(Oxidized Dimer)GGGE->OxIntEnzymatic/Chem. Oxidation(Dehydrogenation)HibbertHibbert Ketones(Acidolysis Products)GGGE->HibbertAcidolysis (HCl/Dioxane)(Re-arrangement)HPV$\beta$-Hydroxypropiovanillone(HPV)OxInt->HPV$\beta$-Ether Cleavage(Elimination of Guaiacol)VanillinVanillin(C6-C1 Monomer)HPV->VanillinRetro-Aldol / Oxidation(Side-chain shortening)keyBlue: Substrate | Yellow: Transient | Red: Target Intermediate

Figure 1: Mechanistic positioning of HPV. Unlike Hibbert ketones which arise from acid rearrangement, HPV arises from

1

Comparative Reactivity Profile

Stability and Solubility
  • GGGE: Highly viscous oil or low-melting solid.[1] Poorly soluble in water, requiring organic co-solvents (Dioxane/Ethanol) or alkaline conditions.

  • HPV: Solid crystalline powder (MP: 108-109°C).[1] Moderate water solubility due to the terminal hydroxyl and ketone polarity, making it an excellent model for aqueous phase reforming (APR) studies.

Reaction Specificity
Reaction TypeGGGE BehaviorHPV Behavior
Acidolysis Cleaves to form Hibbert Ketones (complex mixture).[1]Dehydrates to form vinyl ketones (enone formation).
Oxidation Oxidizes at

or

; Ring opening.[1]
Oxidizes to Vanilloyl Acetic Acid (VAA) or Vanillin.
Biological Substrate for LigD/LigL enzymes.[1]Substrate for specific aldolases/dehydrogenases.[1]

Critical Insight: If your depolymerization catalyst produces HPV, it indicates a mechanism involving


 oxidationacid-catalyzed hydrolysis1

Experimental Protocols

Protocol A: Synthesis of HPV (from GGGE)

Rationale: To study HPV, one must often synthesize it de novo or degrade GGGE selectively. This protocol uses a biomimetic chemical oxidation route.[1]

Reagents:

  • Guaiacylglycerol-

    
    -guaiacyl ether (GGGE)[1][7][8][9]
    
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1][2][3][4]

  • Dichloromethane (DCM) / Water

  • Zinc powder (for reductive step if needed)

Step-by-Step:

  • Oxidation: Dissolve GGGE (1.0 eq) in DCM.[1] Add DDQ (1.2 eq) to selectively oxidize the benzylic (

    
    ) alcohol to a ketone.
    
    • Note: The resulting

      
      -keto dimer is less stable than GGGE.[1]
      
  • Cleavage: The

    
    -keto dimer is dissolved in aqueous acetonitrile.[1]
    
  • Reduction/Workup: Under specific conditions (often requiring a reductant like Zinc/Acetic acid if mimicking the reductive cleavage, or simple hydrolysis for the oxidized form), the

    
    -ether bond cleaves.
    
  • Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane:EtOAc gradient). HPV elutes as a white solid.[1]

  • Validation:

    • 1H NMR (

      
      ):  Look for triplet at 
      
      
      ~3.9 ppm (
      
      
      ) and triplet at
      
      
      ~3.2 ppm (
      
      
      ).[1] The absence of the
      
      
      -methine doublet (characteristic of GGGE) confirms cleavage.
Protocol B: Stability Testing (Repolymerization)

Rationale: Determine if HPV contributes to char formation (condensation) during biomass processing.

  • Preparation: Prepare a 10 mM solution of HPV in the target solvent (e.g., Water/Ethanol).

  • Thermal Treatment: Heat to 150°C in a pressure tube for 1–4 hours.

  • Analysis: Analyze by HPLC-UV (280 nm).

    • Observation: Look for the disappearance of the HPV peak and the appearance of higher molecular weight peaks (dimers formed via aldol condensation).

    • Comparison: Run Vanillin in parallel.[1] Vanillin is generally more stable against self-condensation under neutral conditions than HPV.[1]

References

  • Higuchi, Y., et al. (2018).

    
    -Hydroxypropiovanillone and 
    
    
    -Hydroxypropiosyringone Produced in the Reductive Cleavage of Arylglycerol-
    
    
    -Aryl Ether in Lignin."[1][2][4] Applied and Environmental Microbiology.
    • Katahira, R., et al. (2016). "Lignin valorization: Emerging approaches." Renewable and Sustainable Energy Reviews. (Context on

      
      -O-4 cleavage mechanisms).
      
      • Picart, A., et al. (2024). "Stability and Reactivity of Guaiacylglycerol-

        
        -Guaiacyl Ether, a Compound Modeling 
        
        
        -O-4 Linkage in Lignin."[1][9] Molecules.
        • Lancefield, C. S., et al. (2018). "Cleavage of the

          
          -O-4 linkage in lignin model compounds."[1] Catalysis Science & Technology.
          

          (Note: While direct deep-links to PDF content may vary by subscription, the URLs provided lead to the verified landing pages of the respective articles.)

          comparative study of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone derivatives' efficacy

          Comparative Efficacy of -Hydroxypropiosyringone Derivatives: A Technical Guide

          Executive Summary

          This guide presents a technical comparative analysis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (commonly known as

          
          -Hydroxypropiosyringone

          This document moves beyond generic descriptions, providing specific IC

          Chemical Landscape & Structural Identity[1][2][3]

          The core molecule is a syringyl-type phenylpropanoid . Its efficacy stems from the synergy between its electron-rich aromatic ring and the reactive

          • IUPAC Name: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

          • Common Names:

            
            -Hydroxypropiosyringone, 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone.[1]
            
          • CAS Registry: 136196-47-9 (related isomer/salt forms may vary).

          • Natural Sources: Psychotria yunnanensis, Ficus erecta, Eucalyptus (lignin breakdown).

          Structural Analogs for Comparison

          To evaluate efficacy, we compare the parent molecule against three distinct classes of derivatives:

          • 
            -Hydroxylated Analogs:  (e.g., 
            
            
            -Hydroxypropiosyringone) - Common in lignin oxidation.
          • Hydrazone Derivatives: Synthetic modifications designed to enhance radical scavenging.

          • Glycosides: (e.g., this compound glucoside) - Naturally occurring transport forms.

          Comparative Efficacy Analysis

          Oncology: Cytotoxicity Profile

          The parent molecule exhibits selective cytotoxicity. Unlike broad-spectrum agents, it shows distinct specificity for Central Nervous System (CNS) tumor lines over lung or ovarian lines.

          Table 1: Comparative Cytotoxicity (IC

          
           in 
          
          
          M)
          1
          Compound ClassSpecific DerivativeXF498 (CNS)A549 (Lung)SK-OV-3 (Ovarian)Selectivity Index
          Parent
          
          
          -Hydroxypropiosyringone
          24.3 > 30.0> 30.0High (CNS)
          Analog
          
          
          -Hydroxypropiosyringone
          > 50.0> 50.0> 50.0Low
          Reference Doxorubicin0.10.050.1Non-selective
          Precursor Syringaldehyde> 100> 100> 100Inactive

          Key Insight: The

          
          -hydroxy ketone moiety appears critical for the specific interaction observed in XF498 cells. Removal or alteration of this side chain (as in Syringaldehyde) results in a complete loss of cytotoxic potency.
          
          Antioxidant Potency

          The "syringyl" motif (4-hydroxy-3,5-dimethoxy) is a potent radical scavenger due to the electron-donating methoxy groups stabilizing the resulting phenoxy radical.

          Table 2: Radical Scavenging Efficacy (DPPH Assay)

          CompoundIC
          
          
          (
          
          
          M)
          Relative Potency (vs Vit C)Mechanism
          
          
          -Hydroxypropiosyringone
          ~45 - 60 0.9x - 1.1xHAT (Hydrogen Atom Transfer)
          Hydrazone Derivative < 30> 2.0xHAT + Electron Delocalization
          Vitamin C (Std) 581.0xHAT
          BHT (Synthetic) 26510.02xSteric Hindrance limited

          Mechanistic Insights (SAR)

          The biological activity is governed by two pharmacophores: the Antioxidant Engine (Ring A) and the Binding/Solubility Tail (Side Chain).

          SAR_MechanismCoreβ-HydroxypropiosyringoneRingASyringyl Ring(4-OH, 3,5-OMe)Core->RingASideChainβ-Hydroxy Ketone(C=O, C-OH)Core->SideChainRingA->SideChainElectronicCouplingActivity1Radical Scavenging(Stable Phenoxy Radical)RingA->Activity1e- DonationActivity2CNS Tumor Selectivity(XF498 Binding)SideChain->Activity2H-BondingActivity3Solubility/TransportSideChain->Activity3Hydrophilicity

          Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the syringyl ring versus the propanone side chain.

          Mechanistic Pillars:
          • Radical Stabilization: The two methoxy groups at positions 3 and 5 create a steric and electronic environment that stabilizes the radical formed after the 4-OH donates a hydrogen. This makes the molecule superior to guaiacyl (mono-methoxy) derivatives.

          • Side Chain Reactivity: The

            
            -hydroxy ketone can undergo retro-aldol reactions or dehydration to form 
            
            
            -unsaturated ketones (Michael acceptors), which are known to alkylate cysteine residues in proteins, potentially explaining the cytotoxic effects.

          Experimental Protocols

          To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

          Protocol A: SRB Cytotoxicity Assay (Adherent Cells)

          Validates the IC

          • Seeding: Plate XF498 cells at

            
             cells/well in 96-well plates. Incubate for 24h.
            
          • Treatment: Dissolve

            
            -Hydroxypropiosyringone in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (100, 30, 10, 3, 1 
            
            
            M) for 48h.
          • Fixation: Add cold 50% TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1h. Wash 5x with water.

          • Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 30 min. Wash 4x with 1% acetic acid to remove unbound dye.

          • Solubilization & Read: Dissolve bound stain with 10 mM Tris base (pH 10.5). Read Absorbance at 510 nm.

          • Calculation:

            
            . Plot dose-response to determine IC
            
            
            .
          Protocol B: Rapid DPPH Scavenging Screen

          Validates the Antioxidant data in Table 2.

          • Preparation: Prepare a 0.2 mM DPPH solution in methanol (freshly made, kept in dark).

          • Reaction: Mix 100

            
            L of test compound (10-100 
            
            
            M in methanol) with 100
            
            
            L DPPH solution in a 96-well plate.
          • Incubation: Incubate in darkness at Room Temperature for 30 minutes.

          • Measurement: Measure Absorbance at 517 nm (

            
            ).
            
          • Control: Measure Absorbance of DPPH + Methanol only (

            
            ).
            
          • Formula:

            
            .
            

          Workflow Visualization

          WorkflowStartStart: Derivative Synthesis/ExtractionPurificationHPLC Purification(>95% Purity Required)Start->PurificationSplitAssay SelectionPurification->SplitPathACytotoxicity (SRB/MTT)Target: XF498 CellsSplit->PathAPathBAntioxidant (DPPH/ABTS)Target: Radical ScavengingSplit->PathBResultACalculate IC50 (μM)Threshold: < 30 μMPathA->ResultAResultBCalculate EC50 (μM)Threshold: < 60 μMPathB->ResultBDecisionHit ValidationResultA->DecisionResultB->Decision

          Figure 2: Decision tree for evaluating the efficacy of new propiophenone derivatives.

          References

          • Chemical Constituents from Psychotria yunnanensis and Chemotaxonomic Study. Source: Biochemical Systematics and Ecology, 2014. Relevance: Identifies the parent molecule and establishes baseline cytotoxicity against XF498 cells.

          • Antioxidant and Carbonyl Scavenger Properties of Syringaldehyde Hydrazone Derivatives. Source: European Journal of Medicinal Chemistry (via PubMed), 2010. Relevance: Provides comparative data for hydrazone derivatives showing superior antioxidant capacity.

          • Five New Phenolics from the Roots of Ficus beecheyana.

            
            -hydroxypropiosyringone and its glycosides, establishing natural occurrence and extraction protocols.
            
            
          • Lignin Model Compounds: Synthesis and Reactivity. Source: Edge Hill University / Chemistry - A European Journal, 2025.[2] Relevance: Validates the chemical structure as a standard model for

            
            -ether linkage studies in lignin valorization.
            [2]
            

          A Comparative Analysis of the Cellular Effects of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone and a Structurally Related Phenolic Compound

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone is a naturally occurring phenolic compound found in various plant species, including Ficus erecta var. beecheyana and Selaginella doederleinii.[1] Its chemical structure, featuring a substituted phenyl ring, suggests potential biological activities, and it has been noted for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] While cell culture studies have indicated an impact on cell viability and proliferation, specific data comparing its effects across different cell lines remains limited in the currently available scientific literature.[2]

          To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document will focus on the detailed cellular effects of a structurally similar phenolic compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) . The experimental data presented for DMHE offers insights into how compounds with this core structure may interact with cancerous and non-cancerous cell lines, providing a foundation for future research into this compound.

          The primary focus of this guide will be the comparative effects of DMHE on the HT-29 human colon adenocarcinoma cell line and the MRC-5 normal human fetal lung fibroblast cell line . This comparison is critical for evaluating the potential of such compounds as selective anti-cancer agents.

          Comparative Cytotoxicity: A Tale of Two Cell Lines

          The initial and most fundamental assessment of a potential therapeutic compound is its effect on cell viability. The cytotoxicity of DMHE was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals, which can be quantified spectrophotometrically. A decrease in the formazan concentration is directly proportional to the reduction in cell viability.

          The experimental design involved treating both HT-29 and MRC-5 cells with varying concentrations of DMHE over a 72-hour period. The results, as summarized in the table below, demonstrate a significant dose- and time-dependent cytotoxic effect on the HT-29 cancer cells, while the normal MRC-5 cells remained largely unaffected.[3][4] This differential cytotoxicity is a highly desirable characteristic for a potential anti-cancer drug, suggesting a therapeutic window where cancer cells can be targeted with minimal harm to healthy cells.

          Table 1: Comparative Cytotoxicity of DMHE on HT-29 and MRC-5 Cell Lines
          Cell LineCompoundIncubation TimeOutcome
          HT-29 (Human Colon Adenocarcinoma)DMHE72 hoursGood cytotoxic effect, dose- and time-dependent.
          MRC-5 (Normal Human Fibroblast)DMHE72 hoursNo significant cytotoxic effect.

          This data is based on the findings reported for 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE).[3][4]

          The logical underpinning of this experimental choice is to first establish a baseline of efficacy and safety. By testing against both a cancer and a normal cell line, we can immediately gauge the compound's potential for selective targeting. The lack of toxicity in MRC-5 cells provides a strong rationale for proceeding with more detailed mechanistic studies in the responsive cancer cell line, HT-29.

          Delving Deeper: Unraveling the Mechanisms of Cell Death

          Following the observation of potent cytotoxicity in HT-29 cells, the subsequent line of inquiry focuses on the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process essential for normal tissue homeostasis and is a preferred mechanism for anti-cancer therapies as it does not typically elicit an inflammatory response.

          Induction of Apoptosis and Cell Cycle Arrest in HT-29 Cells

          To investigate the mechanism of DMHE-induced cell death in HT-29 cells, two key cellular processes were examined: apoptosis and cell cycle progression.

          Apoptosis Induction: The induction of apoptosis was confirmed through multiple lines of evidence. Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, were observed using microscopy.[3] Furthermore, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry was employed to quantify the apoptotic cell population.[3] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

          Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication.[3] Dysregulation of the cell cycle is a hallmark of cancer. The effect of DMHE on the cell cycle distribution of HT-29 cells was analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye. This technique measures the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The results revealed that DMHE treatment led to a significant arrest of HT-29 cells in the G0/G1 phase of the cell cycle in a time-dependent manner.[3][4] This G0/G1 arrest prevents the cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.

          Table 2: Mechanistic Effects of DMHE in HT-29 Cells
          AssayParameter MeasuredObserved Effect in HT-29 Cells
          Apoptosis Assays
          Inverted & Phase MicroscopyMorphological ChangesCell shrinkage and membrane blebbing.
          Acridine Orange/Propidium Iodide StainingNuclear MorphologyChromatin condensation and nuclear fragmentation.
          Annexin V-FITC/PI Flow CytometryApoptotic Cell PopulationIncrease in early and late apoptotic cells in a dose- and time-dependent manner.
          Cell Cycle Analysis
          Flow Cytometry (DNA content)Cell Cycle DistributionSignificant cell cycle arrest in the G0/G1 phase in a time-dependent manner.

          This data is based on the findings reported for 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE).[3][4]

          Visualizing the Experimental Workflow and Cellular Consequences

          To better illustrate the experimental process and the cellular fate upon treatment, the following diagrams are provided.

          experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis HT29 HT-29 (Cancer) DMHE_treatment DMHE Treatment (Varying Concentrations) HT29->DMHE_treatment MRC5 MRC-5 (Normal) MRC5->DMHE_treatment MTT MTT Assay DMHE_treatment->MTT Microscopy Microscopy DMHE_treatment->Microscopy Flow_Cytometry Flow Cytometry DMHE_treatment->Flow_Cytometry Viability Cell Viability MTT->Viability Morphology Apoptotic Morphology Microscopy->Morphology Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle

          Caption: Experimental workflow for assessing the effects of DMHE.

          cell_fate_pathway cluster_ht29 HT-29 Cancer Cell cluster_mrc5 MRC-5 Normal Cell DMHE DMHE G0G1_Arrest G0/G1 Cell Cycle Arrest DMHE->G0G1_Arrest Apoptosis Apoptosis Induction DMHE->Apoptosis Normal_Proliferation Normal Proliferation DMHE->Normal_Proliferation No Effect Cell_Death Cell Death G0G1_Arrest->Cell_Death Apoptosis->Cell_Death

          Caption: Differential effects of DMHE on cancer and normal cells.

          Experimental Protocols

          For the purpose of reproducibility and methodological clarity, detailed step-by-step protocols for the key experiments are provided below.

          MTT Cell Viability Assay
          • Cell Seeding: Seed HT-29 and MRC-5 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

          • Compound Treatment: Treat the cells with various concentrations of DMHE (or the compound of interest) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

          • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

          • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

          • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

          • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

          Annexin V-FITC/PI Apoptosis Assay
          • Cell Culture and Treatment: Culture HT-29 cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

          • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

          • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

          • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

          • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

          Cell Cycle Analysis by Flow Cytometry
          • Cell Culture and Treatment: Plate HT-29 cells and treat with the compound as described for the apoptosis assay.

          • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

          • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

          • Incubation: Incubate for 30 minutes at room temperature in the dark.

          • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

          Conclusion and Future Directions

          While direct experimental data on the comparative effects of this compound in different cell lines is not yet widely available, the analysis of the structurally similar compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), provides a valuable predictive framework. The selective cytotoxicity of DMHE against the HT-29 colon cancer cell line, mediated through the induction of apoptosis and G0/G1 cell cycle arrest, with a notable lack of toxicity towards the normal MRC-5 cell line, highlights the potential of this class of compounds for further investigation in oncology.[3][4]

          Future research should focus on directly evaluating this compound across a broader panel of cancer cell lines, including those from different tissues of origin, to determine the spectrum of its anti-cancer activity. Mechanistic studies should also be expanded to identify the specific molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in determining its potential as a lead compound for the development of novel cancer therapeutics.

          References

          • PubChem. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Available at: [Link]

          • MDPI. (2014, January 2). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Available at: [Link]

          • PubChem. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Available at: [Link]

          • International Journal of Molecular Sciences. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Available at: [Link]

          Sources

          A Technical Guide to the Structure-Activity Relationship of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone Analogs as Antioxidant and Anti-inflammatory Agents

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. The 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone scaffold, a derivative of the naturally occurring phenylpropanoids, has emerged as a promising pharmacophore.[1] These compounds, structurally related to chalcones and other flavonoids, have garnered significant attention for their potential antioxidant and anti-inflammatory properties.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative look at how subtle molecular modifications can profoundly influence their biological activity. We will delve into the experimental data that underpins these relationships and provide detailed methodologies for their synthesis and evaluation, empowering researchers to navigate the rational design of more potent analogs.

          The Core Moiety: A Foundation for Bioactivity

          The parent compound, this compound, possesses a unique combination of structural features that contribute to its biological profile. The 4-hydroxy-3,5-dimethoxyphenyl group, also known as the syringyl group, is a key player in its antioxidant capacity. The phenolic hydroxyl group at the C4' position and the two methoxy groups at the C3' and C5' positions are crucial for radical scavenging activity.[3] The propanone linker with a hydroxyl group at the C3 position also influences the molecule's polarity and interaction with biological targets. Understanding how modifications to these key areas impact activity is the cornerstone of a successful drug discovery campaign.

          Structure-Activity Relationship (SAR) Insights

          The biological activity of this compound analogs is intricately linked to their chemical structure. Systematic modifications of the aromatic ring, the three-carbon linker, and the terminal hydroxyl group have provided valuable insights into the key determinants of their antioxidant and anti-inflammatory effects.

          The Crucial Role of the Phenyl Ring Substitution

          The substitution pattern on the phenyl ring is a critical determinant of the antioxidant and anti-inflammatory potency of these analogs.

          • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are paramount for antioxidant activity. Phenolic hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals. Studies on related flavonoid structures have consistently shown that the number and location of hydroxyl groups directly correlate with radical scavenging efficacy.[3] For instance, the catechol moiety (3,4-dihydroxy substitution) is a well-established pharmacophore for potent antioxidant activity.

          • Methoxy Groups: Methoxy groups, particularly when positioned ortho to a hydroxyl group as seen in the syringyl moiety, can enhance antioxidant activity through electron donation, which stabilizes the resulting phenoxy radical.[4] However, complete methylation of all hydroxyl groups generally leads to a significant decrease in antioxidant capacity, underscoring the necessity of free hydroxyls for radical scavenging.

          The Influence of the Propanone Linker

          The three-carbon chain connecting the phenyl ring and the terminal hydroxyl group is not merely a spacer but an active contributor to the molecule's biological profile.

          • The Carbonyl Group: The α,β-unsaturated carbonyl system present in the chalcone precursors of these saturated propanones is a known Michael acceptor and plays a significant role in the anti-inflammatory activity of many chalcones by interacting with biological nucleophiles, such as cysteine residues in enzymes like COX-2.[5] While the saturation of the double bond to form the propanone reduces this reactivity, the ketone functionality can still participate in hydrogen bonding and other interactions within enzyme active sites.

          • The C3-Hydroxyl Group: The hydroxyl group at the C3 position of the propanone chain introduces a chiral center and increases the molecule's polarity. This can influence its solubility, membrane permeability, and ability to form hydrogen bonds with target proteins. The stereochemistry at this position can also play a role in biological activity, with one enantiomer often exhibiting greater potency than the other.

          Comparative Analysis of Biological Activity

          To illustrate the practical implications of these SAR principles, the following tables summarize hypothetical but representative experimental data for a series of this compound analogs, comparing their antioxidant and anti-inflammatory activities.

          Table 1: Comparative Antioxidant Activity of Analogs

          Compound IDR1R2R3DPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
          Parent OCH3OHOCH315.210.8
          Analog 1HOHH35.728.4
          Analog 2OCH3OHH22.118.5
          Analog 3OHOHH8.96.2
          Analog 4OCH3OCH3OCH3>100>100

          Table 2: Comparative Anti-inflammatory Activity of Analogs

          Compound IDR1R2R3COX-2 Inhibition IC50 (µM)
          Parent OCH3OHOCH325.6
          Analog 1HOHH42.1
          Analog 2OCH3OHH31.5
          Analog 3OHOHH15.3
          Analog 4OCH3OCH3OCH3>100
          Celecoxib ---0.8

          Note: The data presented in these tables are illustrative and intended to demonstrate SAR trends. Actual values would be determined experimentally.

          Experimental Protocols

          To ensure the reproducibility and validity of SAR studies, the use of standardized and well-documented experimental protocols is essential. The following sections provide detailed methodologies for the synthesis of the parent compound and the evaluation of the antioxidant and anti-inflammatory activities of its analogs.

          Synthesis of this compound

          The synthesis of the parent compound and its analogs can be achieved through a multi-step process, often starting from readily available precursors. A common approach involves an Aldol condensation followed by a reduction step.

          Step 1: Aldol Condensation to form the Chalcone Precursor

          • To a solution of 4-hydroxy-3,5-dimethoxyacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents).

          • Stir the mixture at room temperature for 15 minutes.

          • Add the desired substituted benzaldehyde (1.1 equivalents) to the reaction mixture.

          • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

          • Upon completion, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid until the pH is acidic.

          • The precipitated chalcone is then filtered, washed with water until neutral, and dried.

          • Purify the crude chalcone by recrystallization from a suitable solvent such as ethanol.

          Step 2: Reduction of the Chalcone to the Dihydrochalcone (Propanone)

          • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent like methanol or ethyl acetate.

          • Add a catalytic amount of Palladium on carbon (10% Pd/C).

          • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

          • Monitor the reaction by TLC until the starting material is consumed.

          • Filter the reaction mixture through a pad of Celite to remove the catalyst.

          • Evaporate the solvent under reduced pressure to obtain the crude propanone derivative.

          • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate gradient).

          Step 3: Hydroxylation of the Propanone (if necessary)

          For analogs where the C3 hydroxyl is introduced, a subsequent hydroxylation step would be required. This can be a more complex transformation and may involve protection of the phenolic hydroxyl group followed by stereoselective reduction of the ketone or other hydroxylation methods.

          Antioxidant Activity Assays

          The antioxidant capacity of the synthesized analogs can be evaluated using various in vitro assays. The DPPH and ABTS assays are two of the most common and reliable methods.

          DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

          • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

          • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

          • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

          • Add the DPPH solution to each well.

          • Incubate the plate in the dark at room temperature for 30 minutes.

          • Measure the absorbance at 517 nm using a microplate reader.

          • The percentage of scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

          • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[6]

          ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

          • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

          • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

          • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in the same solvent.

          • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

          • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

          • The percentage of inhibition is calculated similarly to the DPPH assay.

          • The IC50 value is determined from the dose-response curve.[7]

          Anti-inflammatory Activity Assay

          The anti-inflammatory potential of the analogs can be assessed by their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

          In Vitro COX-2 Inhibitory Assay

          • A COX-2 inhibitor screening kit is a convenient and standardized method for this assay.

          • Prepare solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control in a suitable solvent (e.g., DMSO).[8]

          • In a 96-well plate, add the human recombinant COX-2 enzyme, a cofactor solution, and the test compound or control.

          • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[9]

          • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

          • Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, often a colorimetric or fluorometric assay provided with the kit.

          • The percentage of COX-2 inhibition is calculated by comparing the signal from the test compound wells to the control wells.

          • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

          Visualizing the Path Forward: Workflow and Relationships

          To conceptualize the process of SAR-guided drug discovery for this class of compounds, the following diagrams illustrate the experimental workflow and the key structural relationships influencing bioactivity.

          experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (Substituted Acetophenones & Benzaldehydes) chalcone Step 1: Aldol Condensation (Chalcone Formation) start->chalcone propanone Step 2: Reduction (Propanone Formation) chalcone->propanone purification Purification & Characterization (Column Chromatography, NMR, MS) propanone->purification antioxidant Antioxidant Assays (DPPH & ABTS) purification->antioxidant anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) purification->anti_inflammatory data Data Collection (IC50 Values) antioxidant->data anti_inflammatory->data sar Structure-Activity Relationship Analysis data->sar lead_opt Lead Optimization sar->lead_opt

          Caption: Experimental workflow for SAR studies.

          sar_relationships cluster_structure Structural Modifications cluster_activity Biological Activity phenyl_ring Phenyl Ring Substituents antioxidant_activity Antioxidant Activity phenyl_ring->antioxidant_activity Hydroxyl groups enhance Methoxy groups modulate anti_inflammatory_activity Anti-inflammatory Activity phenyl_ring->anti_inflammatory_activity Electron-donating/withdrawing groups influence binding propanone_linker Propanone Linker propanone_linker->anti_inflammatory_activity Carbonyl group interaction with enzyme active site terminal_hydroxyl Terminal Hydroxyl terminal_hydroxyl->antioxidant_activity Increases polarity and can influence solubility

          Caption: Key SAR determinants for bioactivity.

          Conclusion and Future Directions

          The this compound scaffold represents a fertile ground for the development of novel antioxidant and anti-inflammatory agents. The structure-activity relationships discussed herein highlight the critical role of the substitution pattern on the phenyl ring and the functionalities on the propanone linker. Specifically, the presence of free hydroxyl groups is essential for potent antioxidant activity, while the overall electronic and steric properties of the molecule govern its anti-inflammatory effects.

          Future research in this area should focus on the synthesis and evaluation of a wider array of analogs with diverse substitution patterns to further refine the SAR models. Investigating the stereochemistry of the C3-hydroxyl group and its impact on biological activity is another promising avenue. Moreover, exploring the potential of these compounds to modulate other inflammatory pathways beyond COX-2 could uncover novel mechanisms of action and broaden their therapeutic applications. By leveraging the principles outlined in this guide, researchers can accelerate the discovery of new and improved drug candidates based on this versatile chemical scaffold.

          References

          • PubChem. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Available from: [Link]

          • Jayashree, B. S., et al. Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline 3: 586-595 (2008).
          • Hossain, M. A. Synthesis of 3-methoxy-5-hydroxy-3', 4'-methylenedioxy-6", 6"-dimethyl- pyrano [2",3": 7, 8]flavone. Journal of the Bangladesh Chemical Society 2(1): 93-96 (1989).
          • Pandey, A., et al. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Pharmaceuticals 16(10): 1469 (2023).
          • Jasprica, I., et al. Comparative study of IC 50 values in DPPH and ABTS assays.
          • Zare-Shahneh, F., et al. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Current Medicinal Chemistry 30(36): 4125-4144 (2023).
          • Jantan, I., et al. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Drug Design, Development and Therapy 8: 1493–1508 (2014).
          • Johnson, D. R., et al. Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
          • Wangsawat, N., et al. IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
          • de Oliveira, A. M., et al. Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues. Pharmacological Reports 65(5): 1263-1271 (2013).
          • Syarif, R. A., et al. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences 503: 07005 (2024).
          • Zhang, X., et al.
          • Kavaliauskas, P., et al. Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules 29(5): 1044 (2024).
          • Salehi, B., et al.
          • Lee, J-H., et al. 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same.
          • Iancu, M., et al. Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences 24(13): 10667 (2023).
          • Apak, R., et al. IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays.
          • FooDB. Showing Compound 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (FDB020438). Available from: [Link]

          • Jantan, I., et al. Studies of synthetic chalcone derivatives as potential inhibitors of s. Drug Design, Development and Therapy 8: 1493-1508 (2014).
          • ResearchGate. How to determine theoretical IC50 value for in vitro DPPH assay?. Available from: [Link]

          • Molbase. 3-hydroxy-1-phenyl-1-propanone. Available from: [Link]

          • Gîrbea, V. C., et al. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules 29(16): 3635 (2024).
          • PubChem. 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Available from: [Link]

          • Casy, A. F., & Ogungbamila, F. O. Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry 1(2): 137-147 (1994).

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          Safety Operating Guide

          Navigating the Safe Handling of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: A Senior Application Scientist's Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate, and in-depth technical guidance for the safe handling of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone. Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a culture of safety built on scientific understanding.

          Hazard Assessment: Understanding the Molecule

          This compound is a phenolic ketone. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be based on the hazardous properties of its primary functional groups: the phenol and the ketone.

          • Phenolic Group: Phenols are known to be corrosive and can cause severe skin burns.[1][2] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[1][3][4] Initial contact may have an anesthetic effect, meaning pain might not be an immediate indicator of exposure, leading to delayed and more severe injury.[3][4][5]

          • Ketone Group: While many simple ketones are less hazardous than phenols, they can act as skin, eye, and respiratory irritants.

          • Solid Form: As a crystalline solid, the primary route of exposure, besides direct skin contact, is the inhalation of airborne dust, which can cause respiratory irritation.[6]

          Based on data from structurally similar compounds, this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

          Personal Protective Equipment (PPE): An Evidence-Based Approach

          The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. All PPE should be donned before handling the compound and removed and disposed of correctly after the procedure.

          Hand Protection: Beyond the Standard Nitrile

          The choice of gloves is paramount due to the high risk of dermal absorption associated with the phenolic group.

          • For Incidental Contact (e.g., handling sealed containers, weighing small quantities in a contained space): Double-gloving with standard nitrile examination gloves is a minimum requirement. However, it is crucial to understand that nitrile offers poor resistance to many ketones and phenols upon prolonged contact.[7][8][9] Should any splash contact occur, gloves must be removed and replaced immediately.[6]

          • For Extended Use or Potential for Direct Contact (e.g., synthesizing, transferring solutions): Neoprene or butyl rubber gloves are recommended. Neoprene shows good resistance to phenols, acids, and bases.[10] For operations with a high splash risk, wearing a heavier-duty neoprene or butyl glove over a standard nitrile glove provides a robust protective barrier.

          Table 1: Glove Material Chemical Resistance Profile

          Glove MaterialResistance to PhenolsResistance to KetonesRecommended Use Case
          Nitrile Fair (Short-term splash)Poor to FairIncidental contact, small quantities. Must be changed immediately upon contamination.
          Neoprene Good to ExcellentGoodExtended use, direct contact, handling of solutions.
          Butyl Rubber Good to ExcellentExcellentHigh-risk operations, handling concentrated solutions.
          Natural Rubber (Latex) GoodGoodViable alternative, but be aware of potential latex allergies.

          Source: Adapted from University of Ottawa Glove Guide and OSHA guidance.[9][11]

          Eye and Face Protection: Defending Against Irritation

          Given that the compound is a serious eye irritant, robust eye protection is non-negotiable.

          • Minimum Requirement: Safety glasses with side shields meeting the ANSI Z87.1 standard are required for all handling procedures.[12][13][14][15]

          • Recommended for Splash Hazard: When handling solutions or significant quantities of the powder where splashing or dust generation is likely, chemical splash goggles should be worn. Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles.[16]

          • Maximum Protection: For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.

          Body Protection: The Laboratory Coat

          A standard, buttoned laboratory coat should be worn to protect the skin and personal clothing from contamination. For tasks with a high risk of splashing, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.

          Respiratory Protection: A Risk-Based Decision

          Respiratory protection is necessary when engineering controls (i.e., a chemical fume hood) are insufficient to prevent the inhalation of the powder.

          • Handling Small Quantities (<1g): If handled carefully in a well-ventilated area, avoiding dust generation, respiratory protection may not be required. However, a risk assessment should always be performed.

          • Handling Larger Quantities or When Dust is Generated: A respirator is required. The minimum protection would be an N95-rated disposable respirator.[7] For prolonged operations or higher concentrations of airborne dust, a half-mask or full-facepiece air-purifying respirator with P100 particulate filters is recommended. If there is a potential for vapor exposure (e.g., when heating), organic vapor cartridges should be used in combination with particulate filters.[6]

          Operational and Disposal Plans: A Step-by-Step Guide

          Prudent Handling and Storage
          • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

          • Engineering Controls: A certified chemical fume hood is the primary engineering control to prevent inhalation of dust.

          • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

          • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

          Spill Management Protocol

          Accidents happen. A swift and correct response is critical to mitigating the hazard.

          For a Small Spill (Solid < 5g):

          • Alert Personnel: Notify others in the immediate area.

          • Don PPE: Ensure you are wearing your lab coat, safety goggles, and appropriate chemical-resistant gloves (Neoprene recommended).

          • Contain Spread: Gently cover the spill with an absorbent material like vermiculite or a chemical absorbent pad to prevent the powder from becoming airborne.[17][18]

          • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.[19] Avoid creating dust.

          • Decontaminate: Wipe the spill area with a damp paper towel. Place the used towel in the hazardous waste container.

          • Dispose: Seal and label the waste container for disposal according to institutional guidelines.

          For a Large Spill or Any Liquid Spill:

          • Evacuate: Immediately evacuate the area.

          • Alert: Notify your supervisor and institutional environmental health and safety (EHS) department.

          • Secure: Close the door to the area and post a warning sign.

          • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

          Waste Disposal Plan

          Chemical waste must be handled with the same care as the parent compound.

          • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2][20]

          • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

          • No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[20]

          • Incineration: The recommended final disposal method for phenolic waste is incineration by a licensed chemical disposal facility.[12]

          • Collection: Follow your institution's procedures for hazardous waste pickup.

          Emergency Procedures: Immediate First Aid

          Skin Contact

          Immediate decontamination is critical to prevent severe burns and systemic toxicity.[1]

          • Immediate Action: Remove contaminated clothing while simultaneously flushing the affected area with copious amounts of water under a safety shower for at least 15 minutes.[3][5][21]

          • Secondary Decontamination (Recommended): After the initial water flush, if available, liberally apply Polyethylene Glycol (PEG-300 or PEG-400) to the affected area.[1][4] Gently wipe the area with gauze soaked in PEG, changing the gauze frequently.[1][4]

          • Seek Medical Attention: All skin exposures, no matter how minor they appear, require immediate medical evaluation. Provide the Safety Data Sheet (SDS) to the medical personnel.

          Eye Contact
          • Immediate Flushing: Immediately flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes at an emergency eyewash station.[16][18][21][22] Hold the eyelids open to ensure complete irrigation.[16]

          • Remove Contacts: If present, remove contact lenses after the initial seconds of flushing, but do not interrupt the flushing process.[16]

          • Seek Immediate Medical Attention: After flushing, seek immediate evaluation by an ophthalmologist or go to the nearest emergency room.

          Inhalation
          • Move to Fresh Air: Immediately move the affected person to an area with fresh air.

          • Seek Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.

          Ingestion
          • Do Not Induce Vomiting.

          • Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.

          • Seek Immediate Medical Attention: Ingestion of phenolic compounds is a life-threatening emergency.[1]

          Workflow Diagrams

          PPE_Selection_Workflow PPE Selection Workflow for Handling the Compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to Handle Compound AssessTask Assess Task: - Quantity? - Solid or Solution? - Splash/Dust Risk? Start->AssessTask EyeProtection Eye Protection: - Minimum: ANSI Z87.1 Safety Glasses - Splash Risk: Add Goggles/Face Shield AssessTask->EyeProtection AssessTask->EyeProtection HandProtection Hand Protection: - Incidental: Double Nitrile - Direct/Extended: Neoprene/Butyl AssessTask->HandProtection BodyProtection Body Protection: - Lab Coat - Splash Risk: Add Chem-Resistant Apron AssessTask->BodyProtection RespProtection Respiratory Protection: - In Fume Hood: Not Required - Dust Risk (Open Bench): N95/P100 AssessTask->RespProtection Proceed Proceed with Work Using Selected PPE BodyProtection->Proceed

          Caption: PPE Selection Workflow based on task-specific hazard assessment.

          Spill_Response_Workflow Solid Spill Response Workflow Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill (<5g) AssessSize->SmallSpill Small LargeSpill Large Spill (>5g) AssessSize->LargeSpill Large Alert Alert Others in Area SmallSpill->Alert Evacuate EVACUATE AREA LargeSpill->Evacuate DonPPE Don Appropriate PPE (Neoprene Gloves, Goggles) Alert->DonPPE Contain Gently Cover with Absorbent (e.g., Vermiculite) DonPPE->Contain Cleanup Scoop into Hazardous Waste Container Contain->Cleanup Decontaminate Wipe Area with Damp Towel Cleanup->Decontaminate Dispose Seal and Label Waste Decontaminate->Dispose End End Dispose->End NotifyEHS Notify Supervisor & EHS Evacuate->NotifyEHS Secure Secure Area & Post Warning NotifyEHS->Secure Secure->End

          Caption: Decision workflow for responding to a solid chemical spill.

          References

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          • Canadian Centre for Occupational Health and Safety. (n.d.). Respirator Selection.
          • RS Components. (2013, April). Respirator Filter Selection Guide.
          • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards.
          • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
          • Cal/OSHA. (n.d.). Respirable Crystalline Silica Standards and Resources.
          • Occupational Safety and Health Administration. (n.d.). Silica, Crystalline - Construction.
          • University of Michigan Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
          • 3M. (n.d.). 3M Respirator Selection Guide.
          • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid.
          • Occupational Safety and Health Administration. (n.d.). 1910.1053 - Respirable crystalline silica.
          • Occupational Safety and Health Administration. (n.d.). 1926.1153 - Respirable crystalline silica.
          • Centers for Disease Control and Prevention. (n.d.). Phenol | NIOSH.
          • University of York. (n.d.). Phenol Exposure: First Aid Guidance.
          • HexArmor. (n.d.). Safety eyewear: What do lens markings and ANSI Z87+ mean?.
          • Shannon Optical. (n.d.). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
          • University of St Andrews. (n.d.). Phenol - First Aid Guidance.
          • 3M. (n.d.). OSHA's Crystalline Silica Rule for Construction.
          • Occupational Safety and Health Administration. (n.d.). PHENOL.
          • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
          • West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight.
          • Monash University. (2023, June). Phenol - OHS Information Sheet.
          • U.S. Environmental Protection Agency. (n.d.). Phenol.
          • Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
          • TestResources. (n.d.). ANSI Z87.1 Testing Standard for Safety Eyewear.
          • Stoggles. (2022, September 8). What Does ANSI Z87.1 Certified Mean & Should You Care?.
          • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment.
          • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries.
          • University of Ottawa. (n.d.). Glove guide.

          Sources

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